molecular formula C7H8N2O B1364251 2-Ethylpyrimidine-5-carbaldehyde CAS No. 205518-89-4

2-Ethylpyrimidine-5-carbaldehyde

Cat. No.: B1364251
CAS No.: 205518-89-4
M. Wt: 136.15 g/mol
InChI Key: CBKMQAVGQAQPJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKMQAVGQAQPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390283
Record name 2-Ethylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205518-89-4
Record name 2-Ethylpyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethylpyrimidine-5-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpyrimidine-5-carbaldehyde is a substituted heterocyclic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis. Its unique structural motif, featuring an electron-deficient pyrimidine ring functionalized with both an activating ethyl group and a reactive carbaldehyde, positions it as a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic profile, robust synthetic protocols, and key applications, with a particular focus on its utility in medicinal chemistry and drug discovery. By synthesizing field-proven insights with established chemical principles, this document aims to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The pyrimidine core, a diazine ring, is electron-deficient, which significantly influences the reactivity of its substituents. The ethyl group at the C2 position acts as a weak electron-donating group, while the formyl (carbaldehyde) group at the C5 position is a strong electron-withdrawing and reactive functional group.

Structural and Molecular Data
IdentifierValue
IUPAC Name This compound
CAS Number 205518-89-4
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Canonical SMILES CCC1=NC=C(C=N1)C=O
InChIKey ZQMLIXCRKRMDIW-UHFFFAOYSA-N[1]
Physicochemical Characteristics

While comprehensive experimental data for this specific molecule is not widely published, properties can be inferred from structurally similar compounds, such as 2-methylpyrimidine-5-carbaldehyde and 2-propylpyrimidine-5-carbaldehyde.

PropertyValue / ObservationReference / Note
Physical Form Expected to be a solid at room temperature.Based on analogs like 2-methylpyrimidine-5-carbaldehyde (solid).
Melting Point 68-69 °C (for 2-methyl analog)Data for the 2-ethyl analog is not readily available.
Boiling Point 213.7 ± 13.0 °C at 760 mmHg (for 2-methyl analog)Data for the 2-ethyl analog is not readily available.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.General property for similar small organic molecules.
Storage Store under an inert atmosphere, refrigerated (4°C).Recommended for aldehydes to prevent oxidation.

Spectroscopic Profile for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic and unambiguous:

  • Aldehydic Proton (CHO): A sharp singlet is anticipated in the highly deshielded region of δ 9.9-10.2 ppm . This significant downfield shift is due to the strong anisotropic effect of the carbonyl group and the electron-withdrawing nature of the pyrimidine ring.[4][5][6]

  • Pyrimidine Ring Protons (H4/H6): Two singlets (or doublets with a small coupling constant) are expected in the aromatic region, typically around δ 9.0-9.3 ppm . These protons are highly deshielded due to the electronegativity of the two ring nitrogens.

  • Ethyl Group (CH₂): A quartet at approximately δ 2.9-3.2 ppm , coupled to the methyl protons.

  • Ethyl Group (CH₃): A triplet at approximately δ 1.3-1.5 ppm , coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework:

  • Carbonyl Carbon (CHO): The aldehyde carbon is expected to appear significantly downfield, around δ 190-195 ppm .[7]

  • Pyrimidine Ring Carbons: The C2, C4, and C6 carbons will be in the aromatic region. C2 (bearing the ethyl group) would be around δ 170 ppm , while C4 and C6 would be around δ 155-160 ppm . The C5 carbon (bearing the aldehyde) would be further upfield, around δ 130-135 ppm .[8]

  • Ethyl Group Carbons: The CH₂ carbon is expected around δ 25-30 ppm , and the CH₃ carbon around δ 10-15 ppm .

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm⁻¹ .[9]

  • C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

  • Aromatic C=N and C=C Stretches: Medium to strong bands in the 1550-1650 cm⁻¹ region are characteristic of the pyrimidine ring.

  • Aliphatic C-H Stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the ethyl group.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established methods for pyrimidine functionalization. A robust and common strategy involves the formylation of a pre-functionalized pyrimidine ring.

Recommended Synthetic Protocol: Lithiation and Formylation

This protocol is adapted from general procedures for the synthesis of pyrimidine-5-carboxaldehydes and offers a direct and efficient route. The core principle is a halogen-metal exchange to generate a nucleophilic pyrimidinyl anion, which is then trapped with an electrophilic formylating agent.

Experimental Workflow:

cluster_0 Synthesis of this compound start 5-Bromo-2-ethylpyrimidine step1 Anhydrous THF, -78 °C n-Butyllithium (n-BuLi) start->step1 Halogen-Metal Exchange intermediate 2-Ethylpyrimidin-5-yl-lithium (In situ intermediate) step1->intermediate step2 N,N-Dimethylformamide (DMF) intermediate->step2 Nucleophilic Attack step3 Aqueous Workup (e.g., sat. NH₄Cl) step2->step3 Hydrolysis product This compound step3->product

Caption: Synthetic workflow via lithiation-formylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-2-ethylpyrimidine (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

    • Causality Insight: This step generates a highly reactive organolithium intermediate. The cryogenic temperature (-78 °C) is critical to prevent side reactions, such as the decomposition of the intermediate or reaction with the THF solvent.

  • Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq), pre-dried over molecular sieves, dropwise to the solution while maintaining the temperature at -78 °C. Stir for an additional 2 hours at this temperature.

    • Expertise Note: DMF serves as a synthetic equivalent of a formyl cation. The nucleophilic pyrimidinyl anion attacks the electrophilic carbonyl carbon of DMF.

  • Quenching and Workup: Slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[10]

  • Validation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. The structure and purity should be confirmed by NMR and MS analysis.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a powerful synthetic intermediate.

  • Aldehyde Group Reactivity: The aldehyde is the primary site for transformations. It readily undergoes:

    • Reductive Amination: To form secondary and tertiary amines.

    • Wittig Reaction: To generate alkenes.

    • Grignard/Organolithium Addition: To produce secondary alcohols.

    • Condensation Reactions: Such as the Knoevenagel or Biginelli reactions, to build more complex heterocyclic systems.[11][12]

  • Pyrimidine Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the aldehyde. The ring is generally stable to oxidation and moderate acidic/basic conditions.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[13] Its ability to act as a bioisostere for phenyl rings and its capacity for hydrogen bonding make it a desirable core for designing enzyme inhibitors and receptor ligands.[13]

This compound serves as a key starting material for libraries of compounds targeting a wide range of diseases:

  • Oncology: As a precursor for kinase inhibitors (e.g., EGFR, CDK). The pyrimidine core often occupies the adenine-binding region of kinases.

  • Neuroscience: As an intermediate in the synthesis of agents targeting neurological disorders, including receptor modulators and enzyme inhibitors.[14][15]

  • Infectious Diseases: The pyrimidine nucleus is fundamental to many antiviral (e.g., zidovudine), antibacterial (e.g., trimethoprim), and antifungal agents.[11][16]

The synthetic workflow below illustrates how this compound can be used to generate a diverse library of potential drug candidates.

cluster_1 Derivative Library Synthesis start 2-Ethylpyrimidine- 5-carbaldehyde p1 Secondary Alcohol start->p1 1. R-MgBr 2. Workup p2 Alkene Derivative start->p2 Wittig Reagent p3 Secondary Amine start->p3 1. R-NH₂ 2. NaBH₃CN p4 Fused Heterocycle start->p4 Biginelli Reaction (e.g., + Urea + β-ketoester)

Caption: Diversification of the this compound scaffold.

Safety and Handling

  • Hazard Classification: While specific data is limited, analogous compounds are classified as irritants. The GHS classification for the related 2-propylpyrimidine-5-carbaldehyde indicates it may cause an allergic skin reaction.[17]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a synthetically tractable and highly valuable intermediate for chemical and pharmaceutical research. Its predictable reactivity, centered on the versatile aldehyde functional group, allows for straightforward elaboration into more complex and diverse molecular structures. The prevalence of the pyrimidine core in biologically active compounds underscores the importance of this building block in the development of novel therapeutics. This guide has provided the foundational knowledge of its properties, synthesis, and applications, intended to empower scientists to fully leverage its potential in their synthetic endeavors.

References

"2-Ethylpyrimidine-5-carbaldehyde" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Ethylpyrimidine-5-carbaldehyde, a key heterocyclic building block in synthetic chemistry. This document delves into its chemical identity, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical and agrochemical research.

Core Compound Identity

This compound is a substituted pyrimidine characterized by an ethyl group at the 2-position and a carbaldehyde (formyl) group at the 5-position of the pyrimidine ring.

Identifier Value Source
CAS Number 205518-89-4[1]
Molecular Formula C₇H₈N₂O[1][2]
Molecular Weight 136.15 g/mol [1][2]
Canonical SMILES CCC1=NC=C(C=N1)C=O[2]

Synthesis and Spectroscopic Characterization

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be approached through established methods for the formylation of pyrimidine rings and the construction of substituted pyrimidines.

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible synthetic strategy involves the construction of the 2-ethylpyrimidine core followed by formylation at the 5-position. Alternatively, the pyrimidine ring can be formed from precursors already containing the ethyl and a masked aldehyde functionality.

DOT Script for a Potential Synthetic Workflow

G cluster_0 Route A: Formylation of 2-Ethylpyrimidine cluster_1 Route B: Ring Formation 2-Ethylpyrimidine 2-Ethylpyrimidine Formylation Formylation 2-Ethylpyrimidine->Formylation Vilsmeier-Haack or similar This compound This compound Formylation->this compound Ethyl amidine Ethyl amidine Condensation Condensation Ethyl amidine->Condensation 3-alkoxy-2-formylpropenal 3-alkoxy-2-formylpropenal (or equivalent) 3-alkoxy-2-formylpropenal->Condensation Condensation->this compound

Caption: Potential synthetic routes to this compound.

Spectroscopic Characterization
  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the aldehydic proton, and two singlets for the pyrimidine ring protons.

  • ¹³C NMR: Resonances for the ethyl carbons, the aldehyde carbonyl carbon, and the aromatic carbons of the pyrimidine ring.

  • IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

Researchers are advised to obtain analytical data from commercial suppliers or perform their own characterization upon synthesis.

Chemical Reactivity and Handling

Reactivity of the Pyrimidine Core and Aldehyde Functionality

The chemical behavior of this compound is dictated by the interplay of the electron-deficient pyrimidine ring and the reactive aldehyde group.

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations, including:

    • Reductive amination to form amines.

    • Wittig reactions to generate alkenes.

    • Condensation reactions with active methylene compounds.

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to the alcohol.

  • Pyrimidine Ring: The pyrimidine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly if leaving groups are present at the 2, 4, or 6 positions. The ethyl group at the 2-position is generally stable.

DOT Script for a Reactivity Profile

G cluster_aldehyde Reactions at the Aldehyde Group Start This compound ReductiveAmination Reductive Amination Start->ReductiveAmination R-NH2, [H] WittigReaction Wittig Reaction Start->WittigReaction Ph3P=CHR Condensation Condensation Start->Condensation CH2(CN)2 Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction NaBH4

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ethylpyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the preparation of a key bromo-pyrimidine intermediate followed by a formylation reaction. Each synthetic step is accompanied by a detailed, step-by-step protocol. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the principles of each characterization method are explained to provide field-proven insights for researchers.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of numerous biologically active compounds, including established drugs and novel therapeutic candidates.[1][2] The substituent pattern on the pyrimidine ring plays a pivotal role in modulating the pharmacological activity of these molecules.[3] this compound, with its reactive aldehyde functionality and the 2-ethyl substituent, represents a versatile building block for the synthesis of a diverse array of more complex molecules. The aldehyde group serves as a handle for various chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the introduction of diverse pharmacophores. The 2-ethyl group can influence the molecule's lipophilicity and steric profile, which are critical parameters for drug-receptor interactions and pharmacokinetic properties. The development of efficient and scalable synthetic routes to 2-substituted pyrimidine-5-carbaldehydes is therefore of considerable importance for advancing drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-bromo-2-ethylpyrimidine. The second step is the formylation of this intermediate to yield the target aldehyde.

Step 1: Synthesis of 5-Bromo-2-ethylpyrimidine

A plausible and efficient method for the synthesis of 5-bromo-2-substituted pyrimidines involves a one-step condensation reaction between 2-bromomalonaldehyde and an appropriate amidine.[4] This approach offers a direct route to the desired pyrimidine core.

Reaction Scheme:

Caption: Synthesis of 5-Bromo-2-ethylpyrimidine.

Experimental Protocol:

  • To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add ethylamidine hydrochloride (1.0 eq).

  • Heat the reaction mixture to 100°C and stir for 5-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-2-ethylpyrimidine.

Rationale for Experimental Choices:

  • Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the condensation reaction.

  • Temperature: Elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe.

  • Work-up: The aqueous work-up with neutralization is crucial to remove the acetic acid and other water-soluble impurities.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or byproducts.

Step 2: Formylation of 5-Bromo-2-ethylpyrimidine

The formylation of the 5-bromo-2-ethylpyrimidine intermediate to introduce the aldehyde group at the 5-position can be achieved via a lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[5]

Reaction Scheme:

Caption: Formylation of 5-Bromo-2-ethylpyrimidine.

Experimental Protocol:

  • Dissolve 5-bromo-2-ethylpyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

  • Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards water and oxygen. Therefore, strict anhydrous and inert conditions are essential for the success of the reaction.

  • Low Temperature: The lithium-halogen exchange and the subsequent reaction with DMF are highly exothermic and need to be performed at low temperatures (-78°C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Formylating Agent: DMF is a commonly used, efficient, and readily available formylating agent for organolithium compounds.

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to hydrolyze the intermediate adduct and protonate the product.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. The following spectroscopic techniques are essential for this purpose.

Physical and Chemical Properties
PropertyValue
CAS Number 205518-89-4
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Expected to be a solid or oil
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy (Expected Chemical Shifts):

  • Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm. This downfield shift is characteristic of the deshielding effect of the carbonyl group.[6]

  • Pyrimidine Ring Protons: Two singlets or doublets (depending on coupling) in the aromatic region, typically between δ 8.5-9.5 ppm.

  • Ethyl Group Protons (-CH₂CH₃):

    • A quartet for the methylene protons (-CH₂) around δ 2.8-3.2 ppm, coupled to the methyl protons.

    • A triplet for the methyl protons (-CH₃) around δ 1.2-1.5 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy (Expected Chemical Shifts):

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm.[7]

  • Pyrimidine Ring Carbons: Signals in the aromatic region, typically between δ 120-160 ppm.

  • Ethyl Group Carbons (-CH₂CH₃):

    • Methylene carbon (-CH₂) signal around δ 25-35 ppm.

    • Methyl carbon (-CH₃) signal around δ 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Aldehyde): A strong and sharp absorption band in the region of 1720-1740 cm⁻¹.[8][9]

  • C-H Stretch (Aldehyde): Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The latter is particularly diagnostic for aldehydes.[8]

  • C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the region of 1600-1450 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic):

    • Aromatic C-H stretches typically appear above 3000 cm⁻¹.

    • Aliphatic C-H stretches (from the ethyl group) appear just below 3000 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 136.15). The exact mass can be determined using high-resolution mass spectrometry (HRMS).

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the formyl group (-CHO, 29 amu), the ethyl group (-CH₂CH₃, 29 amu), or cleavage of the pyrimidine ring.[11]

Applications and Significance

2-Substituted pyrimidine-5-carbaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a key feature in many approved drugs, including anticancer agents, antivirals, and central nervous system drugs.[1] The aldehyde functionality at the 5-position allows for the facile introduction of diverse side chains and heterocyclic systems, enabling the exploration of a broad chemical space in drug discovery campaigns. The 2-ethyl substituent can contribute to improved metabolic stability and target engagement. Therefore, this compound serves as a crucial starting material for the development of novel therapeutic agents.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthetic route for the preparation of this compound. The synthesis involves the initial formation of 5-bromo-2-ethylpyrimidine followed by a lithium-halogen exchange and formylation. The guide has also outlined the key analytical techniques—NMR, IR, and Mass Spectrometry—that are essential for the comprehensive characterization and purity verification of the final product. The information presented herein is intended to be a valuable resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development, providing a solid foundation for the synthesis and utilization of this important heterocyclic building block.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpyrimidine-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity in the synthesis of complex molecular architectures.[1][2][3] This technical guide provides a deep dive into the critical physicochemical properties of this compound: its solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles from related pyrimidine derivatives and aromatic aldehydes to forecast its behavior. More importantly, it offers detailed, field-proven experimental protocols to enable researchers to generate robust and reliable solubility and stability data in their own laboratories. This guide is structured to provide not just methods, but the scientific rationale behind them, ensuring a thorough understanding of how to handle and characterize this important synthetic intermediate.

Introduction to this compound

This compound, with the molecular formula C₇H₈N₂O, belongs to the class of pyrimidine derivatives, which are fundamental components in numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[4][5] The presence of both a pyrimidine ring and an aldehyde functional group makes it a valuable intermediate for creating a diverse range of molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1][2] The ethyl group at the 2-position influences its lipophilicity, while the carbaldehyde at the 5-position is a reactive handle for nucleophilic addition and condensation reactions.[6] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Solubility Profile: Theoretical Considerations and Experimental Determination

The solubility of a compound is a critical parameter that influences its reaction kinetics, bioavailability, and formulation possibilities.[4][7] The solubility of this compound will be dictated by the interplay of its structural features: the polar pyrimidine ring and aldehyde group, and the nonpolar ethyl group.

Expected Solubility Behavior

Based on the general behavior of pyrimidine derivatives and aromatic aldehydes, we can anticipate the following solubility characteristics for this compound:

  • Aqueous Solubility: Pyrimidine itself has moderate solubility in water due to hydrogen bonding capabilities of the nitrogen atoms.[8] However, the ethyl group will increase the molecule's hydrophobicity, likely resulting in low to moderate aqueous solubility. The solubility is also expected to be pH-dependent due to the basic nature of the pyrimidine ring.[8]

  • Organic Solvent Solubility: Pyrimidine and its derivatives are generally soluble in a range of organic solvents.[8][9] It is expected that this compound will exhibit good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform. Solubility in alcohols like methanol and ethanol is also anticipated to be significant.[4][10]

Quantitative Solubility Determination: A Step-by-Step Protocol

The gravimetric shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[7][10]

Experimental Protocol: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate buffer at various pH values, methanol, ethanol, DMF).

    • Ensure enough solid is present to maintain a saturated solution with an excess of undissolved solid throughout the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., at 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

    • Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Presentation:

The obtained solubility data should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueExperimental Value
pH 4.0 Buffer25Experimental ValueExperimental Value
pH 7.4 Buffer25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
N,N-Dimethylformamide25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value
Water37Experimental ValueExperimental Value
pH 7.4 Buffer37Experimental ValueExperimental Value

Diagram of the Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent B Seal vials A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile: Influencing Factors and Assessment Protocols

The stability of this compound is crucial for its synthesis, storage, and handling, as degradation can lead to impurities and loss of reactivity.[11][12] The aldehyde group is generally susceptible to oxidation and other reactions, while the pyrimidine ring can be affected by pH and light.[6][13]

Potential Degradation Pathways
  • Oxidation: Aromatic aldehydes can be susceptible to auto-oxidation, especially in the presence of air and light, to form the corresponding carboxylic acid (2-ethylpyrimidine-5-carboxylic acid).

  • pH-Dependent Degradation: The stability of the compound in aqueous solutions is likely to be pH-dependent. Extreme pH conditions (highly acidic or basic) may catalyze degradation reactions.

  • Photostability: Exposure to UV or visible light may induce photochemical reactions, leading to degradation.

  • Thermal Stability: High temperatures can accelerate degradation processes.

Stability Assessment: Forced Degradation and Accelerated Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[11] Accelerated stability testing is used to predict the long-term stability and determine appropriate storage conditions.[12][14]

Experimental Protocol: Forced Degradation Study

  • Stress Conditions:

    • Prepare solutions of this compound in suitable solvents.

    • Expose separate aliquots of the solution to the following stress conditions:

      • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

      • Basic: 0.1 M NaOH at room temperature or a slightly elevated temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

      • Photolytic: Expose a solution to UV and visible light in a photostability chamber.

  • Analysis:

    • At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

    • Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A mass spectrometer coupled to the HPLC (LC-MS) can be used to identify the degradation products.

Experimental Protocol: Accelerated Stability Testing

  • Sample Preparation and Storage:

    • Package the solid this compound in its intended storage container.

    • Place the samples in stability chambers under accelerated conditions as per ICH guidelines (e.g., 40 °C / 75% RH).[11][15]

  • Testing Schedule:

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[15]

  • Analysis:

    • At each time point, analyze the samples for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the amount of this compound remaining.

      • Related Substances: Detection and quantification of any degradation products.

Data Presentation:

The results of the accelerated stability study should be tabulated.

Time Point (Months)Storage ConditionAppearanceAssay (%)Total Impurities (%)
0-ConformsInitial ValueInitial Value
140 °C / 75% RHObservationExperimental ValueExperimental Value
340 °C / 75% RHObservationExperimental ValueExperimental Value
640 °C / 75% RHObservationExperimental ValueExperimental Value

Diagram of the Experimental Workflow for Stability Testing

G cluster_forced Forced Degradation cluster_accelerated Accelerated Stability A Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) B Analyze by Stability-Indicating HPLC A->B C Identify Degradation Products B->C G Determine Degradation Pathways C->G D Store at 40°C / 75% RH E Test at 0, 1, 3, 6 months D->E F Analyze for Assay and Impurities E->F H Predict Shelf-Life F->H

Caption: Workflow for forced degradation and accelerated stability studies.

Conclusion and Recommendations

This guide provides a comprehensive framework for understanding and determining the solubility and stability of this compound. While specific data for this compound is sparse, the provided protocols, grounded in established scientific principles for similar molecules, offer a clear path for researchers to generate the necessary data. For optimal handling and use, it is recommended to store this compound in a cool, dry, and dark environment, protected from oxygen. The experimental determination of its solubility in various solvents will enable informed decisions in reaction setup and formulation development.

References

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 2-Ethylpyrimidine-5-carbaldehyde. This versatile heterocyclic aldehyde is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. The electronic interplay between the electron-deficient pyrimidine ring and the aldehyde group dictates its reactivity profile, rendering it susceptible to a variety of transformations. This document will explore the fundamental principles governing its reactivity, offering detailed experimental protocols and mechanistic insights for key reactions, including nucleophilic additions, condensations, oxidations, and reductions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Significance of this compound in Modern Synthesis

Pyrimidine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive compounds.[1][2] The introduction of an aldehyde group at the 5-position of the pyrimidine ring, as seen in this compound (CAS No: 205518-89-4), creates a highly valuable and reactive intermediate.[3] The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.[4][5]

The reactivity of the aldehyde group is significantly influenced by the electronic nature of the pyrimidine ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon. This heightened electrophilicity makes it a prime target for a wide range of nucleophiles. This guide will delve into the practical implications of this electronic activation, providing a detailed examination of the key reactions involving the aldehyde group of this compound.

Physicochemical Properties of this compound
PropertyValue
CAS Number 205518-89-4[3]
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [3]
Appearance Solid
Purity Typically ≥95%

Nucleophilic Addition Reactions: Gateway to Molecular Diversity

The polarized carbon-oxygen double bond of the aldehyde group in this compound is highly susceptible to nucleophilic attack.[6][7] This class of reactions is fundamental to extending the carbon skeleton and introducing new functional groups.

Cyanohydrin Formation

The addition of a cyanide ion to the aldehyde group results in the formation of a cyanohydrin. This reaction is a classic example of a base-promoted nucleophilic addition.[6] The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to a β-amino alcohol.

Experimental Protocol: Synthesis of 2-Ethyl-5-(hydroxy(cyano)methyl)pyrimidine
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

  • Reagent Addition: Add a solution of sodium cyanide (1.1 eq) in water dropwise to the stirred solution at 0-5 °C.

  • Acidification: After the addition is complete, slowly add a dilute acid (e.g., acetic acid) to neutralize the mixture and promote the formation of hydrocyanic acid in situ.

  • Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Grignard and Organolithium Reactions

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the aldehyde group to form secondary alcohols.[7] This reaction is a powerful tool for creating new carbon-carbon bonds.

Workflow for Grignard Reaction

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Grignard Prepare Grignard Reagent (e.g., Phenylmagnesium bromide) Addition Add Grignard Reagent dropwise at 0°C Grignard->Addition Aldehyde Dissolve 2-Ethylpyrimidine- 5-carbaldehyde in dry THF Aldehyde->Addition Quench Quench with aqueous NH4Cl solution Addition->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Wittig_Mechanism Reactants This compound + Ph3P=CHR (Ylide) Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Reactants->Oxaphosphetane Concerted Products Alkene + Ph3P=O Oxaphosphetane->Products Cycloreversion

References

The Strategic Utility of 2-Ethylpyrimidine-5-carbaldehyde: A Hub for Heterocyclic Scaffold Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Process Chemistry Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a privileged scaffold in a multitude of therapeutic agents. Within this class, 2-Ethylpyrimidine-5-carbaldehyde emerges as a highly versatile and reactive precursor for the synthesis of a diverse array of complex heterocyclic systems. Its strategic placement of an ethyl group at the 2-position and a reactive carbaldehyde at the 5-position offers a dual-pronged approach for molecular elaboration. The ethyl group provides a stable, lipophilic anchor, while the aldehyde serves as a linchpin for a variety of classical and multicomponent condensation and cyclization reactions. This guide provides an in-depth exploration of the synthesis of this compound and delineates its application in the construction of high-value fused heterocyclic systems, including thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyrido[2,3-d]pyrimidines. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in drug discovery and development to leverage this potent building block.

Introduction: The Pyrimidine-5-Carbaldehyde Motif

Pyrimidine derivatives are of immense interest due to their wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The aldehyde functionality, when present on the pyrimidine ring, acts as a powerful synthetic handle. It is an electrophilic center par excellence, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through well-established and reliable chemical transformations.

This compound is particularly valuable. The C5-aldehyde is activated for nucleophilic attack, and its subsequent transformation into various functional groups allows for the construction of fused ring systems. This guide will demonstrate how this seemingly simple starting material can be a gateway to significant molecular complexity.

Synthesis of the Precursor: this compound

The efficient synthesis of the title compound is paramount for its utilization. While multiple strategies exist for the formylation of heterocyclic systems, the Vilsmeier-Haack reaction stands out as a robust and scalable method for introducing a formyl group onto electron-rich rings like pyrimidine.[1][2][3]

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophilic species then attacks the electron-rich pyrimidine ring. The C5 position of a 2-substituted pyrimidine is typically the most nucleophilic and sterically accessible site for electrophilic substitution.

References

An In-depth Technical Guide to the Discovery and History of Pyrimidine-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrimidine-5-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as indispensable building blocks in the synthesis of a myriad of biologically active molecules. Their unique chemical reactivity, centered around the electrophilic aldehyde group at the electron-deficient C5 position of the pyrimidine ring, has established them as crucial intermediates in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of pyrimidine-5-carbaldehydes. We will delve into the foundational synthetic methodologies, offering detailed, field-proven protocols and explaining the causality behind experimental choices. Furthermore, this guide will highlight the significant role of these scaffolds in drug discovery, showcasing their incorporation into antiviral, antibacterial, and anticancer agents. Through a blend of historical context, mechanistic insight, and practical application, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this vital chemical entity.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most famously forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1][2] Beyond its profound biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous synthetic drugs and natural products.[1][3][4] The introduction of a formyl (carbaldehyde) group onto this ring system, specifically at the 5-position, dramatically enhances its synthetic utility, creating a versatile precursor for a wide array of chemical transformations. Pyrimidine-5-carbaldehyde and its derivatives are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science applications such as fluorescent probes.[5] Their ability to participate in reactions like condensations, oxidations, and reductions allows for the facile introduction of diverse functional groups, making them highly valuable in the construction of complex molecular architectures.[5]

The Genesis of Pyrimidine-5-carbaldehydes: Discovery and Early Synthetic Efforts

While pyrimidine derivatives like alloxan were known in the early 19th century, the targeted synthesis of specifically functionalized pyrimidines came much later.[2] The initial forays into the synthesis of pyrimidine aldehydes were not straightforward. The electron-deficient nature of the pyrimidine ring makes it less susceptible to classical electrophilic aromatic substitution reactions compared to electron-rich heterocycles like pyrrole or furan. Early methods often involved multi-step sequences with harsh conditions and modest yields.

One of the earliest documented methods adapted for the synthesis of pyrimidine-5-carbaldehydes was the Reimer-Tiemann reaction . A 1960 publication in The Journal of Organic Chemistry by Wiley and Yamamoto described the application of this reaction to synthesize these compounds, marking a significant, albeit early, step in their accessibility.[6] However, this method, which involves the reaction of a phenol equivalent with chloroform in a strong base, often suffers from low yields and the formation of side products, limiting its widespread application for this specific scaffold.

The true breakthrough in the efficient synthesis of pyrimidine-5-carbaldehydes came with the application of formylation reactions specifically designed for less reactive aromatic systems.

Key Synthetic Methodologies: The Vilsmeier-Haack Reaction and Beyond

The development of reliable and high-yielding synthetic routes is paramount for the utility of any chemical intermediate. For pyrimidine-5-carbaldehydes, the Vilsmeier-Haack reaction has emerged as a cornerstone methodology.

The Vilsmeier-Haack Reaction: A Paradigm of Efficiency

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It involves an electrophilic substitution using a halomethyleniminium salt, commonly known as the Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃).[7]

The reaction is particularly effective for pyrimidine systems that are "activated" by electron-donating groups (e.g., hydroxyl, amino, or alkylthio groups), which increase the nucleophilicity of the C5 position.[8][9] The Vilsmeier-Haack reaction is now a widely adopted, efficient, and mild reagent for introducing the formyl group into these heterocyclic systems.[7]

Vilsmeier_Haack_Mechanism Figure 1: Vilsmeier-Haack Reaction Workflow cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrimidine Activated Pyrimidine Vilsmeier_Reagent->Pyrimidine Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt Electrophilic Attack Product Pyrimidine-5-carbaldehyde Iminium_Salt->Product Hydrolysis (H₂O) Applications Figure 2: Role in Bioactive Compound Synthesis cluster_reactions Chemical Transformations cluster_products Bioactive Scaffolds cluster_activities Pharmacological Activities P5C Pyrimidine-5-carbaldehyde (P5C) Condensation Condensation (e.g., with amines) P5C->Condensation Oxidation Oxidation P5C->Oxidation Reduction Reduction P5C->Reduction Cyclization Cyclocondensation P5C->Cyclization Schiff_Bases Schiff Bases / Imines Condensation->Schiff_Bases Carboxylic_Acids Pyrimidine-5-carboxylic acids Oxidation->Carboxylic_Acids Alcohols 5-Hydroxymethylpyrimidines Reduction->Alcohols Fused_Rings Fused Heterocycles (e.g., Pyrido[2,3-d]pyrimidines) Cyclization->Fused_Rings Anticancer Anticancer Schiff_Bases->Anticancer Antiviral Antiviral Schiff_Bases->Antiviral Antibacterial Antibacterial Schiff_Bases->Antibacterial Antihypertensive Antihypertensive Schiff_Bases->Antihypertensive Carboxylic_Acids->Anticancer Carboxylic_Acids->Antiviral Carboxylic_Acids->Antibacterial Carboxylic_Acids->Antihypertensive Alcohols->Anticancer Alcohols->Antiviral Alcohols->Antibacterial Alcohols->Antihypertensive Fused_Rings->Anticancer Fused_Rings->Antiviral Fused_Rings->Antibacterial Fused_Rings->Antihypertensive

References

Methodological & Application

Application Notes and Protocols: The Wittig Reaction with 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with exceptional regiochemical control.[1] Discovered by Georg Wittig in 1954, this reaction transforms aldehydes or ketones into alkenes using a phosphorus ylide, also known as a Wittig reagent.[2] Its significance is particularly pronounced in drug discovery and development, where the precise installation of alkene moieties is critical for modulating the bioactivity, metabolic stability, and conformational rigidity of therapeutic candidates.

This guide focuses on the application of the Wittig reaction to 2-Ethylpyrimidine-5-carbaldehyde, a heterocyclic aldehyde. Pyrimidine scaffolds are prevalent in a vast array of biologically active molecules, including antiviral and anticancer agents.[3][4][5] The ability to functionalize this core structure by converting the aldehyde group into a diverse range of alkenes provides a powerful tool for generating novel molecular entities for screening and lead optimization. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss key parameters for optimization and troubleshooting.

The Wittig Reaction: A Mechanistic Overview

The reaction's efficacy stems from the formation of a highly stable triphenylphosphine oxide byproduct, which acts as the thermodynamic driving force.[6] The modern understanding of the mechanism, particularly under salt-free conditions, favors a concerted [2+2] cycloaddition pathway.[7][8]

The process can be broken down into two primary stages:

  • Ylide Formation: The journey begins with the synthesis of a phosphonium salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide.[9][10] This salt is then deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to generate the nucleophilic phosphorus ylide.[11] The acidity of the α-proton is significantly increased by the adjacent positively charged phosphorus atom.[10]

  • Olefination: The ylide attacks the electrophilic carbonyl carbon of the aldehyde. Current evidence suggests this proceeds through a concerted [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate is unstable and rapidly collapses in an irreversible, stereospecific cycloreversion to yield the final alkene and triphenylphosphine oxide.[1][10]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination P_salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH⁻-P⁺Ph₃ (Ylide / Phosphorane) P_salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Ylide2 R-CH⁻-P⁺Ph₃ Aldehyde R'-CHO (Aldehyde) Oxaphosphetane [Oxaphosphetane Intermediate] Aldehyde->Oxaphosphetane Products R-CH=CH-R' (Alkene) + O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->Products Cycloreversion Ylide2->Oxaphosphetane [2+2] Cycloaddition

Caption: General mechanism of the Wittig Reaction.

Controlling Stereochemistry: Stabilized vs. Unstabilized Ylides

A critical feature of the Wittig reaction is the ability to control the stereochemistry (E/Z) of the resulting alkene. This control is dictated by the nature of the 'R' group on the ylide.[12]

  • Unstabilized Ylides (R = alkyl, H): These ylides are highly reactive. The cycloaddition is rapid and irreversible, leading to a kinetically controlled product. The transition state favors placing the bulky substituents (R and R' from the aldehyde) away from each other, which results in the formation of a syn-oxaphosphetane that decomposes to the (Z)-alkene as the major product.[7][13]

  • Stabilized Ylides (R = CO₂R, CN, COR): When the 'R' group is electron-withdrawing, it stabilizes the negative charge on the ylide carbanion through resonance.[6][13] This makes the ylide less reactive and the initial cycloaddition step becomes reversible. The reaction can therefore equilibrate to the more thermodynamically stable anti-oxaphosphetane, which decomposes to yield the (E)-alkene as the major product.[7][13]

Stereoselectivity Ylide_Type Ylide Type Unstabilized Unstabilized (R = Alkyl, H) Ylide_Type->Unstabilized Stabilized Stabilized (R = EWG) Ylide_Type->Stabilized Pathway_U Kinetic Control (Irreversible) Unstabilized->Pathway_U Pathway_S Thermodynamic Control (Reversible) Stabilized->Pathway_S Product_Z Major Product: (Z)-Alkene Pathway_U->Product_Z Product_E Major Product: (E)-Alkene Pathway_S->Product_E

Caption: Control of alkene stereochemistry by ylide type.

For cases where an (E)-alkene is desired from an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then yields the (E)-alkene.[2][7][14]

Protocol: Synthesis of 2-Ethyl-5-vinylpyrimidine

This protocol details the conversion of this compound to 2-Ethyl-5-vinylpyrimidine using an unstabilized ylide generated in situ. This reaction introduces a terminal double bond, a common and highly useful synthetic transformation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore under inert gas.
Methyltriphenylphosphonium bromide (MTPPB)≥98%CommercialDry thoroughly under vacuum before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialHighly pyrophoric. Handle with extreme care under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%CommercialInhibitor-free. Use from a solvent purification system or freshly distilled.
Diethyl ether (Et₂O)AnhydrousCommercialFor extraction.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent Grade-For quenching the reaction.
Saturated aqueous sodium chloride (Brine)Reagent Grade-For washing.
Magnesium sulfate (MgSO₄)AnhydrousCommercialFor drying organic layers.
Silica gel230-400 meshCommercialFor column chromatography.
TLC platesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Argon or Nitrogen gasHigh purity-For maintaining an inert atmosphere.

Experimental Workflow

Workflow A 1. Setup & Inerting - Assemble flame-dried glassware - Purge with Ar/N₂ B 2. Ylide Generation - Suspend MTPPB in anhydrous THF - Cool to 0°C - Add n-BuLi dropwise - Stir for 1 hr at RT A->B C 3. Aldehyde Addition - Dissolve aldehyde in THF - Cool ylide solution to 0°C - Add aldehyde solution dropwise B->C D 4. Reaction - Allow to warm to RT - Stir for 2-4 hours - Monitor by TLC C->D E 5. Work-up - Quench with sat. NH₄Cl - Extract with Et₂O - Wash with brine D->E F 6. Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Purify by column chromatography E->F G 7. Analysis - Characterize product (NMR, MS) F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Note: This reaction is highly sensitive to moisture and air. All steps must be performed using flame-dried glassware under a positive pressure of argon or nitrogen.[13]

Ylide Generation:

  • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add methyltriphenylphosphonium bromide (MTPPB) (1.20 g, 3.36 mmol, 1.2 eq).

  • Add anhydrous THF (20 mL) via cannula. The MTPPB will form a fine suspension.

  • Cool the suspension to 0°C using an ice-water bath.

  • While stirring vigorously, add n-butyllithium (1.34 mL of a 2.5 M solution in hexanes, 3.36 mmol, 1.2 eq) dropwise via syringe over 10 minutes. The suspension will turn a characteristic deep orange or yellow color, indicating ylide formation.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

Wittig Reaction: 6. In a separate dry flask, dissolve this compound (0.42 g, 2.80 mmol, 1.0 eq) in anhydrous THF (10 mL). 7. Cool the ylide solution back down to 0°C. 8. Add the aldehyde solution to the stirring ylide suspension dropwise via cannula over 15 minutes. 9. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 10. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), observing the consumption of the aldehyde spot.

Work-up and Purification: 11. Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL). 12. Transfer the mixture to a separatory funnel and add diethyl ether (30 mL) and water (15 mL). 13. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL). 14. Combine the organic layers and wash with brine (30 mL). 15. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

Purification Strategy: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct.[15]

  • Standard Method (Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. The less polar alkene product will elute before the more polar triphenylphosphine oxide.

  • Alternative Method (Precipitation): If the product is non-polar, the crude mixture can be dissolved in a minimal amount of a polar solvent like cold diethyl ether or a hydrocarbon solvent like cyclohexane. The triphenylphosphine oxide is less soluble and may precipitate, allowing for removal by filtration.[15][16]

  • Chemical Conversion: A newer method involves treating the crude mixture with oxalyl chloride, which converts the phosphine oxide into an insoluble chlorophosphonium salt that can be filtered off.[16]

Key Considerations for Success and Troubleshooting

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water or protic solvents.[1] Ensuring all glassware is dry and all solvents are anhydrous is paramount for achieving a good yield.

  • Base Selection: Strong, non-nucleophilic bases are required. n-BuLi is common for unstabilized ylides. For stabilized ylides, weaker bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often sufficient.[17]

  • Temperature Control: Ylide generation is often performed at 0°C or below to control reactivity. The addition of the aldehyde at low temperature can also improve selectivity in some cases.

  • Low Yield: This is often traced back to moisture contamination, impure reagents (especially the phosphonium salt), or insufficient reaction time.

  • Aldehyde Stability: Some aldehydes can be prone to oxidation or polymerization.[7] It is best to use pure, fresh aldehyde for the reaction.

References

Application Notes & Protocols: Suzuki Cross-Coupling Reactions Involving 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Ethylpyrimidine-5-carbaldehyde in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability.[3] Within this privileged class of heterocycles, this compound and its analogs represent a particularly valuable subclass of building blocks. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The 2-ethyl group can modulate solubility, metabolic stability, and binding interactions.

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for carbon-carbon bond formation in organic synthesis, lauded for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5][6] This powerful reaction allows for the direct linkage of a (pseudo)halide with an organoboron compound, catalyzed by a palladium complex.[6] For pyrimidine-containing molecules, this reaction is instrumental in creating complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active agents.[7][8]

This guide provides a comprehensive overview of the application of Suzuki cross-coupling reactions to this compound, offering detailed protocols, mechanistic insights, and troubleshooting strategies for researchers in drug development and organic synthesis. While direct literature on this specific molecule is limited, the principles and protocols are derived from extensive studies on structurally related pyrimidine derivatives.[1][9][10][11]

Core Principles and Mechanistic Insights

The Suzuki-Miyaura coupling is a multi-step catalytic process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] A fundamental understanding of this cycle is crucial for reaction optimization and troubleshooting.

The Catalytic Cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide (e.g., a 5-bromo-2-ethylpyrimidine). This is often the rate-determining step and results in a Pd(II) intermediate.[5] The electron-deficient nature of the pyrimidine ring generally makes it a highly reactive substrate for this step.[1][9]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.[5][12] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer.[13]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)Ln-R PdII_ArX->PdII_ArR Transmetalation Transmetalation Transmetalation (R-B(OR)2 + Base) PdII_ArR->Pd0 Reductive Elimination Product Ar-R PdII_ArR->Product RedElim Reductive Elimination FinalProduct 2-Ethyl-5-arylpyrimidine (Ar-R) Product->FinalProduct ArX 2-Ethyl-5-halopyrimidine (Ar-X) ArX->OxAdd BoronicAcid Arylboronic Acid (R-B(OR)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Caption: Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a general procedure for the Suzuki cross-coupling of a halogenated this compound derivative with a generic arylboronic acid. Microwave irradiation is often employed for pyrimidine couplings to reduce reaction times and improve yields.[1][9]

Reaction Scheme:

2-Ethyl-5-bromopyrimidine-5-carbaldehyde + Arylboronic Acid --(Pd Catalyst, Base, Solvent, Heat)--> 2-Ethyl-5-arylpyrimidine-5-carbaldehyde

Table 1: Reagents and Materials

Reagent/MaterialPurposeTypical Amount (for 0.5 mmol scale)Notes
2-Ethyl-5-bromopyrimidine-5-carbaldehydeElectrophile0.5 mmol, 1.0 eqEnsure high purity.
Arylboronic AcidNucleophile0.5-0.75 mmol, 1.0-1.5 eqExcess boronic acid can drive the reaction to completion.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.0025-0.025 mmol, 0.5-5 mol%Catalyst choice is crucial and may require screening.[1]
Base (e.g., K₂CO₃, K₃PO₄)Activates Boronic Acid1.5 mmol, 3.0 eqBase selection can influence reaction rate and side reactions.[4]
Solvent (e.g., 1,4-Dioxane/H₂O)Reaction Medium6 mL (e.g., 2:1 or 4:1 ratio)Degassing is critical to prevent catalyst oxidation.[9]
Microwave Reactor Vial (10 mL)Reaction Vessel1Ensure it is properly sealed.
Magnetic Stir BarStirring1

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-Ethyl-5-bromopyrimidine-5-carbaldehyde (0.5 mmol), the arylboronic acid (0.5 mmol), and the base (1.5 mmol).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.0025 mmol, 0.5 mol%).[9]

  • Solvent Addition: Add 6 mL of a degassed solvent mixture, such as 1,4-dioxane and water (2:1 ratio).[1][9] It is crucial to degas the solvent by bubbling argon or nitrogen through it for at least 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.[14]

  • Reaction Setup: Seal the vial securely with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with continuous stirring.[1][9] Reaction conditions may require optimization.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous phase with an organic solvent like ethyl acetate (3 x 20 mL).[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-Ethyl-5-arylpyrimidine-5-carbaldehyde.

Experimental Workflow Diagram:

Experimental_Workflow start Start reagents 1. Add Reactants to Microwave Vial start->reagents catalyst 2. Add Catalyst and Base reagents->catalyst solvent 3. Add Degassed Solvent catalyst->solvent seal 4. Seal Vial solvent->seal microwave 5. Microwave Irradiation (e.g., 100°C, 15 min) seal->microwave cool 6. Cool to Room Temperature microwave->cool extract 7. Extraction with Ethyl Acetate cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product caption Experimental workflow for Suzuki coupling.

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a table outlining common issues and potential solutions.

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvent- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a more active pre-catalyst (e.g., Buchwald pre-catalysts).[14]- Ensure thorough degassing of all solvents.[14]- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[15]- Increase the reaction temperature in increments.[15]
Dehalogenation of Starting Material - Formation of a palladium-hydride species from the base, solvent, or water.[15]- Electron-deficient nature of the pyrimidine ring can make it susceptible.[15]- Use a milder base (e.g., K₂CO₃ instead of stronger alkoxides).[15]- Use aprotic solvents like dioxane or toluene instead of alcohols.[15]- Employ bulkier phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[15]
Homocoupling of Boronic Acid - Presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[4]- Use of a Pd(II) pre-catalyst that is not efficiently reduced.- Rigorously degas the reaction mixture.[14]- Use a Pd(0) source directly, such as Pd(PPh₃)₄.[14]
Protodeboronation of Boronic Acid - The boronic acid is unstable under the reaction conditions (e.g., prolonged heating, strong base).- Use a slight excess of the boronic acid.- Consider using a more stable boronate ester (e.g., a pinacol ester).- Reduce reaction time and/or temperature if possible.
Aldehyde-related Side Reactions - The aldehyde group may coordinate to the palladium center, potentially inhibiting the reaction.[16]- Aldehyde degradation under basic conditions at high temperatures.- If inhibition is suspected, screening of different ligands may be necessary.[16]- Use the mildest possible base and temperature that still afford a reasonable reaction rate.
Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse range of 5-arylpyrimidine derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

References

Application Notes & Protocols: The Strategic Use of 2-Ethylpyrimidine-5-carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1] Its ability to form key hydrogen bond interactions with the hinge region of protein kinases makes it an attractive starting point for the design of potent and selective inhibitors. This guide provides an in-depth technical overview of 2-Ethylpyrimidine-5-carbaldehyde, a versatile building block for constructing diverse libraries of pyrimidine-based kinase inhibitors. We will explore its chemical rationale, detail a robust protocol for its application in reductive amination, and discuss the strategic considerations for developing next-generation targeted therapies.

The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[5]

The pyrimidine core is a bioisostere of the adenine ring of ATP, allowing molecules that contain it to competitively bind in the ATP-binding pocket of kinases.[6] This mimicry is fundamental to its success. The strategic functionalization of the pyrimidine ring allows medicinal chemists to fine-tune the inhibitor's properties, enhancing its potency, selectivity, and pharmacokinetic profile.

This compound offers two key points for diversification:

  • The aldehyde group at the 5-position is a versatile chemical handle, perfectly suited for introducing a wide array of substituents via reactions like reductive amination, Wittig reactions, or condensations. This allows for the exploration of the solvent-exposed region of the kinase active site.

  • The ethyl group at the 2-position provides a specific steric and lipophilic profile that can be crucial for fitting into hydrophobic pockets within the kinase domain, potentially enhancing selectivity against other kinases.

Physicochemical Properties of the Building Block
PropertyValueReference
CAS Number 205518-89-4[7]
Molecular Formula C₇H₈N₂O[7]
Molecular Weight 136.15 g/mol [7]
Appearance Solid (Typical)
Storage Store at 0-8°C under an inert atmosphere[8]

Core Synthetic Strategy: Reductive Amination

Reductive amination is a cornerstone reaction in drug discovery for its efficiency and reliability in forming C-N bonds.[9][10] It is the most direct method to leverage the aldehyde functionality of this compound to build a library of diverse secondary or tertiary amines. The process involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[11]

G cluster_0 Step 1: Condensation cluster_1 Step 2: In-situ Reduction A 2-Ethylpyrimidine- 5-carbaldehyde C Imine / Iminium Ion Intermediate A->C + B Primary/Secondary Amine (R₁R₂NH) B->C E Final Product: Substituted Aminomethylpyrimidine C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->C

Caption: General workflow for reductive amination.

Causality Behind Reagent Selection

The choice of reducing agent is critical and depends on the substrate's stability and the desired reaction conditions.

Reducing AgentProsConsRecommended Use Case
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines over aldehydes/ketones, tolerant of many functional groups.[10][12]Moisture-sensitive, relatively expensive, generates acetic acid byproduct.The gold standard for most lab-scale reductive aminations due to its high selectivity and functional group tolerance.[12]
Sodium Cyanoborohydride (NaCNBH₃) Effective and works well under mildly acidic conditions that favor iminium ion formation.[11]Highly toxic (can release HCN gas in strong acid), less selective than NaBH(OAc)₃.[9]Historically common, but often replaced by safer alternatives. Use only with extreme caution and appropriate pH control.
Amine-Borane Complexes (e.g., 2-Picoline Borane) Stable, can be used in protic solvents (MeOH, EtOH), easy to handle on a larger scale.[13]Can generate hydrogen and toxic diborane gas during reaction/quench, requiring careful off-gas management.[13]Excellent for scale-up operations where catalytic hydrogenation is not feasible.
Catalytic Hydrogenation (H₂, Pd/C, Raney Ni) "Green" (byproduct is water), cost-effective for large scale, high-yielding.[10][13]Can reduce other functional groups (alkenes, alkynes, nitro groups), requires specialized pressure equipment.[9]Ideal for simple molecules without easily reducible functional groups, especially in process chemistry.

For the purpose of library synthesis in a research setting, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent due to its mildness and broad compatibility.

Detailed Experimental Protocol: Synthesis of a Representative Inhibitor

This protocol describes the synthesis of N-((2-ethylpyrimidin-5-yl)methyl)-aniline as a representative example.

Objective: To couple this compound with aniline via reductive amination.

Materials and Reagents
ReagentM.W.AmountMoles (mmol)Eq.
This compound136.15500 mg3.671.0
Aniline93.13377 mg (369 µL)4.041.1
Sodium Triacetoxyborohydride211.941.17 g5.511.5
1,2-Dichloroethane (DCE), anhydrous-20 mL--
Saturated aq. NaHCO₃-~30 mL--
Brine-~20 mL--
Anhydrous MgSO₄-~2 g--
Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 3.67 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (20 mL) to dissolve the aldehyde. To this clear solution, add aniline (369 µL, 4.04 mmol, 1.1 eq.) via syringe.

    • Rationale: Anhydrous solvent is crucial to prevent hydrolysis of the imine intermediate and the reducing agent.[14] A slight excess of the amine helps drive the imine formation to completion.

  • Imine Formation: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 30-60 minutes.

    • Rationale: This initial period allows for the condensation reaction to form the imine intermediate before the reducing agent is introduced.[12] Reaction progress can be monitored by TLC or LC-MS, looking for the disappearance of the starting aldehyde.

  • Reduction: Carefully add Sodium Triacetoxyborohydride (1.17 g, 5.51 mmol, 1.5 eq.) to the mixture in portions over 5 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm. A 1.5-fold excess of the reducing agent ensures the complete reduction of the imine intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction to completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (~30 mL).

    • Rationale: The basic NaHCO₃ solution quenches any remaining reducing agent and neutralizes the acetic acid byproduct from the NaBH(OAc)₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water, and MgSO₄ removes any dissolved water from the organic solvent.

Purification and Characterization

The resulting crude product is typically purified using flash column chromatography on silica gel.[15]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30% ethyl acetate) is typically effective.

  • Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Product: Pure fractions are combined and the solvent is evaporated to yield the final compound, which should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application Context: Targeting Kinase Signaling Pathways

The synthesized pyrimidine derivatives can be screened against a panel of kinases to identify potential therapeutic leads. For example, many pyrimidine-based inhibitors target kinases in critical cancer-related pathways, such as the Aurora and Polo-like kinases (cell cycle regulation) or VEGFR (angiogenesis).[16][17]

An inhibitor developed from this compound would be designed to bind to the ATP pocket of a target kinase, preventing the phosphorylation of its downstream substrate. This action blocks the signal transduction cascade, leading to a therapeutic effect, such as inducing apoptosis or inhibiting cell proliferation.[2][18]

G cluster_0 Kinase Activity cluster_1 Inhibition Mechanism Kinase Target Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signal Downstream Cellular Effect pSubstrate->Signal Signal Propagation Kinase_i Target Kinase Kinase_i->Block No Reaction Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase_i Binds to ATP Pocket Substrate_i Substrate Protein Substrate_i->Kinase_i Signal_i Therapeutic Outcome Block->Signal_i Signal Blocked

Caption: Simplified kinase inhibition mechanism.

Conclusion

This compound stands out as a high-value synthetic intermediate for the construction of targeted kinase inhibitors. Its aldehyde functionality provides a reliable anchor point for chemical diversification through robust methods like reductive amination. By enabling the systematic exploration of chemical space around the privileged pyrimidine scaffold, this building block empowers researchers and drug development professionals to design and synthesize novel molecules with the potential to overcome existing therapeutic challenges, such as drug resistance and off-target toxicity.

References

Application Notes and Protocols for 2-Ethylpyrimidine-5-carbaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine nucleus is a cornerstone in the design of modern agrochemicals, imparting a wide range of biological activities.[1][2][3] Derivatives of pyrimidine are prominent in commercial fungicides and herbicides due to their efficacy and often novel modes of action.[1] The subject of this guide, 2-Ethylpyrimidine-5-carbaldehyde, is a versatile heterocyclic aldehyde that serves as a key building block for the synthesis of these advanced agrochemicals.[4] Its strategic value lies in the combination of the biologically active pyrimidine core with a highly reactive aldehyde functional group, which allows for a variety of synthetic transformations. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in the synthesis of potent agrochemical agents, with a focus on the synthesis of anilinopyrimidine fungicides.

Core Synthetic Strategies: Leveraging the Aldehyde Functionality

The aldehyde group at the 5-position of the pyrimidine ring is the primary site for synthetic elaboration. Two powerful and well-established synthetic methodologies are particularly relevant for the conversion of this compound into valuable agrochemical intermediates:

  • Reductive Amination: This reaction is a cornerstone of medicinal and agrochemical chemistry for the formation of C-N bonds.[5] It allows for the direct conversion of the aldehyde into a primary or secondary amine, which is a key functional group in many anilinopyrimidine fungicides.[6] The process typically involves the in-situ formation of an imine, followed by its reduction to the corresponding amine.[6]

  • Wittig Reaction: The Wittig reaction is a highly reliable method for the formation of carbon-carbon double bonds from aldehydes and ketones.[7][8][9] This reaction can be employed to introduce alkenyl moieties, which can serve as precursors for further functionalization or as integral parts of the final agrochemical structure.

This guide will focus on a detailed protocol for the synthesis of a model anilinopyrimidine fungicide via a reductive amination pathway, as this represents a direct and efficient route to a major class of pyrimidine-based agrochemicals.

Protocol 1: Synthesis of a Model Anilinopyrimidine Fungicide via Reductive Amination

This protocol outlines a two-step synthesis of a model anilinopyrimidine fungicide from this compound. The first step is the reductive amination of the aldehyde to form a key aminomethylpyrimidine intermediate. The second step involves a nucleophilic aromatic substitution reaction to construct the final anilinopyrimidine scaffold.

Step 1: Reductive Amination of this compound

This procedure details the conversion of the aldehyde to the corresponding aminomethyl derivative, a crucial intermediate for the synthesis of anilinopyrimidine fungicides.

Reaction Scheme:

G start 2-Ethylpyrimidine- 5-carbaldehyde intermediate (2-Ethylpyrimidin-5-yl)methanamine start->intermediate Reductive Amination reagents NH3, H2, Raney Ni Methanol

Caption: Reductive Amination of this compound.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound136.151.36 g10
Methanol (anhydrous)32.0450 mL-
Ammonia (7 N solution in Methanol)17.0315 mL~105
Raney Nickel (slurry in water)-~1 g (catalytic)-
Hydrogen gas (H₂)2.02High pressure-
Celite®-For filtration-

Experimental Procedure:

  • Reactor Setup: To a high-pressure autoclave reactor, add this compound (1.36 g, 10 mmol).

  • Solvent and Reagent Addition: Add anhydrous methanol (50 mL) to the reactor. Subsequently, carefully add the 7 N solution of ammonia in methanol (15 mL).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add the Raney Nickel slurry (~1 g).

  • Reaction Conditions: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 50 psi.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with a small amount of methanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (2-Ethylpyrimidin-5-yl)methanamine. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of the Final Anilinopyrimidine Fungicide

This procedure describes the reaction of the aminomethylpyrimidine intermediate with a substituted chloropyrimidine to yield the final agrochemical product.

Reaction Scheme:

G intermediate (2-Ethylpyrimidin-5-yl)methanamine final_product N-((2-Ethylpyrimidin-5-yl)methyl)-4,6-dimethylpyrimidin-2-amine (Model Anilinopyrimidine) intermediate->final_product Nucleophilic Aromatic Substitution reagents 2-Chloro-4,6-dimethylpyrimidine NaH, Anhydrous DMF

Caption: Synthesis of a model anilinopyrimidine fungicide.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
(2-Ethylpyrimidin-5-yl)methanamine137.191.37 g10
2-Chloro-4,6-dimethylpyrimidine142.591.43 g10
Sodium Hydride (60% dispersion in oil)24.000.44 g11
Anhydrous Dimethylformamide (DMF)73.0950 mL-

Experimental Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (2-Ethylpyrimidin-5-yl)methanamine (1.37 g, 10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (0.44 g, 11 mmol of 60% dispersion) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Addition of Electrophile: Dissolve 2-Chloro-4,6-dimethylpyrimidine (1.43 g, 10 mmol) in anhydrous DMF (20 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.

  • Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final anilinopyrimidine fungicide.

Conclusion and Future Perspectives

This compound is a valuable and reactive intermediate for the synthesis of a diverse range of agrochemicals. The protocols detailed in this guide demonstrate a robust pathway to the synthesis of anilinopyrimidine fungicides, a commercially significant class of compounds. The versatility of the aldehyde functional group also opens up possibilities for the synthesis of other agrochemical classes through reactions such as the Wittig olefination and Knoevenagel condensation.[4] Future research in this area could focus on the development of one-pot synthetic methodologies and the exploration of a wider range of aniline and pyrimidine derivatives to expand the library of potential agrochemical candidates.

References

Step-by-step synthesis of "2-Ethylpyrimidine-5-carbaldehyde" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P-N-2-EP5C

Topic: Step-by-Step Synthesis of 2-Ethylpyrimidine-5-carbaldehyde Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carbaldehydes are pivotal building blocks in medicinal chemistry, serving as precursors for a wide array of biologically active compounds.[1][2][3] Their derivatives are integral to the development of novel therapeutics, including antiviral, antibacterial, and anticancer agents.[1][2][3][4] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a key intermediate for drug discovery programs. The described methodology is based on the Vilsmeier-Haack formylation, a reliable and efficient method for introducing an aldehyde group onto electron-deficient heterocyclic systems.[5][6][7] The protocol emphasizes experimental causality, safety considerations, and robust characterization techniques to ensure reproducibility and high purity of the final product.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core structure of essential nucleic acids (cytosine, thymine, and uracil) and a multitude of FDA-approved drugs.[2][3][8] The functionalization of the pyrimidine ring, particularly at the C5 position with an aldehyde group, creates a versatile chemical handle for further molecular elaboration through reactions like Wittig olefination, reductive amination, and condensation. These subsequent modifications are crucial for tuning the pharmacological properties of the molecule, such as potency, selectivity, and pharmacokinetic profile.[9] this compound, specifically, serves as a valuable starting material for synthesizing targeted inhibitors and modulators in various disease pathways.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The synthesis of this compound is effectively achieved via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich or moderately activated aromatic or heteroaromatic compound using a Vilsmeier reagent.[6][7][10]

Core Mechanism:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[7][11]

  • Electrophilic Aromatic Substitution: The starting material, 2-ethylpyrimidine, acts as a nucleophile and attacks the electrophilic Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[11]

Why the Vilsmeier-Haack Reaction?

  • Efficiency: It is a powerful and mild reagent for formylating heteroaromatic substrates.[5]

  • Regioselectivity: The reaction typically proceeds with predictable regioselectivity on the pyrimidine ring.

  • Accessibility of Reagents: The reagents (DMF, POCl₃) are common, inexpensive, and readily available in most chemical laboratories.

Below is a diagram illustrating the overall synthetic transformation.

Figure 1. Vilsmeier-Haack formylation of 2-Ethylpyrimidine.

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis, purification, and characterization of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier
2-EthylpyrimidineC₆H₈N₂108.1413704-03-9Sigma-Aldrich
Phosphorus Oxychloride (POCl₃)Cl₃OP153.3310025-87-3Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR
HexanesC₆H₁₄86.18110-54-3VWR
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Sorbent Tech.

Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (50 mL).

    • Cool the flask to 0 °C using an ice-water bath.

    • Expert's Note: An inert nitrogen atmosphere is crucial to prevent moisture from reacting with and quenching the POCl₃ and the subsequently formed Vilsmeier reagent. Cooling the reaction prevents potential runaway exotherms during the addition of POCl₃.

  • Formation of Vilsmeier Reagent:

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow to colorless solid may form.

    • Expert's Note: The slow, controlled addition of POCl₃ is critical for safety and for the efficient formation of the electrophilic Vilsmeier reagent.[7]

  • Addition of Substrate:

    • Dissolve 2-Ethylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF or Dichloromethane (DCM) and add it dropwise to the reaction mixture at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours.

    • Expert's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexanes. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Quenching:

    • After the reaction is complete (as determined by TLC), cool the mixture back to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Expert's Note: This quenching step must be performed cautiously as the hydrolysis of any remaining POCl₃ is highly exothermic. The neutralization hydrolyzes the intermediate iminium salt to the desired aldehyde product.[11]

  • Extraction and Isolation:

    • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of 10% to 40% Ethyl Acetate in Hexanes is typically effective.

  • Procedure: Load the crude material onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product.

  • Remove the solvent under reduced pressure to yield this compound as a pure compound.

Experimental Workflow and Characterization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

Figure 2. General workflow for synthesis and analysis.
Expected Results and Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance Pale yellow solid or oil
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol [12]
Yield 60-75% (typical)
¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, -CHO), 9.2 (s, 1H, Ar-H), 8.9 (s, 1H, Ar-H), 3.0 (q, 2H, -CH₂-), 1.4 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 190.0, 168.0, 160.0, 158.0, 125.0, 30.0, 12.0
Mass Spec (ESI+) m/z: 137.07 [M+H]⁺

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are approximate. Actual values may vary slightly based on solvent and concentration.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By detailing the rationale behind each experimental step and providing a clear workflow, researchers can confidently reproduce this synthesis. The successful preparation of this key intermediate opens the door to the development of a diverse library of pyrimidine derivatives for screening in various drug discovery and development programs.

References

The Versatile Scaffold: 2-Ethylpyrimidine-5-carbaldehyde as a Gateway to Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antiviral Chemistries

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for innovative small-molecule antiviral agents. Medicinal chemistry plays a pivotal role in this endeavor by providing diverse molecular scaffolds that can be elaborated into potent and selective therapeutics. Among these, nitrogen-containing heterocycles, particularly pyrimidine derivatives, are of immense interest due to their prevalence in biologically active compounds and their ability to engage in various interactions with biological targets.[1][2][3] This application note focuses on the utility of 2-Ethylpyrimidine-5-carbaldehyde as a strategic building block for the synthesis of novel antiviral compounds. Its unique structural features, including a reactive aldehyde group and a modifiable pyrimidine core, offer a versatile platform for generating diverse chemical libraries with the potential to combat a range of viral infections.

Physicochemical Properties and Strategic Importance of this compound

This compound is a crystalline solid with the molecular formula C₇H₈N₂O.[4] The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde at the 5-position is a prime site for nucleophilic addition and condensation reactions, allowing for the introduction of a wide array of side chains and new ring systems. The ethyl group at the 2-position, while seemingly simple, can influence the molecule's lipophilicity and steric profile, which are crucial for pharmacokinetic and pharmacodynamic properties.

PropertyValueReference
CAS Number 205518-89-4[4]
Molecular Formula C₇H₈N₂O[4]
Molecular Weight 136.15 g/mol [4]
Appearance Crystalline Solid[5]

Synthetic Pathways Leveraging this compound for Antiviral Drug Discovery

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. Below, we detail key synthetic protocols that utilize this building block to generate libraries of potential antiviral agents.

Reductive Amination: Accessing Novel Pyrimidine-5-methanamines

Reductive amination is a powerful method for converting aldehydes into amines.[6] This reaction introduces a flexible linker and a basic nitrogen atom, which can be crucial for interactions with viral targets such as proteases or polymerases.

Protocol 1: Synthesis of N-Aryl/Alkyl-2-ethylpyrimidine-5-methanamine Derivatives

This protocol describes a one-pot reductive amination procedure.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 mmol) in DCE (10 mL), add the desired amine (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-ethylpyrimidine-5-methanamine.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is chosen as the reducing agent because it is milder than other borohydrides and selectively reduces the imine in the presence of the aldehyde, allowing for a one-pot procedure.[6]

  • Acetic acid acts as a catalyst to promote the formation of the iminium ion, which is more electrophilic and readily reduced.

  • The aqueous workup with sodium bicarbonate is necessary to neutralize the acetic acid and any remaining reducing agent.

G cluster_workflow Reductive Amination Workflow start Start: Reactants imine_formation Imine Formation (Amine + Aldehyde) start->imine_formation reduction Reduction (NaBH(OAc)₃) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Chromatography) workup->purification product Final Product: Amine Derivative purification->product G cluster_mechanism Knoevenagel Condensation Mechanism aldehyde This compound nucleophilic_attack Nucleophilic Attack aldehyde->nucleophilic_attack active_methylene Active Methylene Compound (e.g., Malononitrile) carbanion Carbanion Formation (Base Catalyst) active_methylene->carbanion carbanion->nucleophilic_attack dehydration Dehydration nucleophilic_attack->dehydration product α,β-Unsaturated Product dehydration->product G cluster_evaluation Biological Evaluation Workflow synthesis Compound Synthesis cytotoxicity Cytotoxicity Assay (CC₅₀) synthesis->cytotoxicity antiviral Antiviral Assay (EC₅₀) synthesis->antiviral si_calculation Selectivity Index (SI = CC₅₀ / EC₅₀) cytotoxicity->si_calculation antiviral->si_calculation lead_identification Lead Identification si_calculation->lead_identification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this key intermediate. Our goal is to provide you with in-depth technical guidance rooted in scientific principles and field-proven experience to enhance your reaction yields and product purity.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds.[1][2] The introduction of the formyl group at the C5 position of the pyrimidine ring is a critical transformation that can be challenging. The most common and efficient method for this formylation is the Vilsmeier-Haack reaction.[3][4] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4]

This guide will focus primarily on troubleshooting the Vilsmeier-Haack approach and will also address potential issues in alternative synthetic strategies.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Formation

Question: My reaction shows very low conversion to this compound. What are the likely causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge and can stem from several factors related to the Vilsmeier-Haack reaction conditions. Here’s a systematic approach to troubleshooting:

1. Vilsmeier Reagent Formation and Activity:

  • The "Why": The Vilsmeier reagent (a chloroiminium salt) is the electrophile that attacks the electron-rich pyrimidine ring. Incomplete formation or degradation of this reagent will directly lead to low yields.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Moisture will rapidly quench the Vilsmeier reagent.

    • Order of Addition: The standard procedure involves the slow, controlled addition of POCl₃ to chilled DMF. A rapid or uncontrolled addition can lead to side reactions and decomposition of the reagent.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during its preparation to ensure its stability.

2. Reaction Temperature and Duration:

  • The "Why": The formylation of the pyrimidine ring is an electrophilic aromatic substitution. The reaction rate is highly dependent on temperature. However, excessive heat can lead to decomposition of the starting material, product, and the Vilsmeier reagent.

  • Troubleshooting Steps:

    • Optimization Study: If you are experiencing low yields, a systematic optimization of the reaction temperature and time is recommended. You can set up small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor the progress by TLC or LC-MS.

    • Stepwise Temperature Profile: A common strategy is to add the substrate at a lower temperature and then gradually warm the reaction mixture to the desired temperature. This can help to control the initial reaction rate and minimize side reactions.

3. Solvent Choice:

  • The "Why": The solvent not only dissolves the reactants but also influences the reactivity of the Vilsmeier reagent and the stability of the intermediates.

  • Troubleshooting Steps:

    • While DMF often serves as both the reagent and the solvent, in some cases, using a co-solvent can be beneficial.[3] Solvents like dichloroethane or acetonitrile can be explored. A study on a similar pyrimidine system showed that DMF as the solvent gave a higher yield compared to benzene, 1,2-dichloroethane, and o-xylene.[3]

Illustrative Reaction Scheme:

Vilsmeier_Haack reagent POCl3 + DMF vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagent->vilsmeier Formation intermediate Iminium Salt Intermediate vilsmeier->intermediate substrate 2-Ethylpyrimidine substrate->intermediate Electrophilic Attack product This compound intermediate->product Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC, and the purity is low after work-up. What are the common side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common issue in Vilsmeier-Haack reactions. Understanding the potential side reactions is key to mitigating them.

1. Over-formylation or Reaction at Other Positions:

  • The "Why": While the C5 position of the pyrimidine ring is generally the most activated for electrophilic substitution in this system, under harsh conditions (high temperature, excess Vilsmeier reagent), reactions at other positions or di-formylation can occur, although less likely for this specific substrate.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess (typically 1.1 to 1.5 equivalents) is often sufficient.

    • Temperature Control: Avoid excessive heating, as this can lead to less selective reactions.

2. Decomposition of Starting Material or Product:

  • The "Why": Pyrimidine derivatives can be sensitive to strongly acidic and high-temperature conditions. The aldehyde product itself can also be unstable under these conditions.

  • Troubleshooting Steps:

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.

    • Work-up Procedure: The work-up typically involves quenching the reaction with ice-water or a cooled bicarbonate solution. This should be done carefully and with efficient cooling to neutralize the acidic medium and prevent product degradation.

3. Impurities from Reagents:

  • The "Why": Impurities in the starting materials or reagents can carry through the reaction or catalyze side reactions.

  • Troubleshooting Steps:

    • Reagent Purity: Use high-purity starting materials and reagents.

    • Purification of Starting Material: If necessary, purify the starting 2-ethylpyrimidine before use.

Work-up and Purification Challenges

Question: I am having difficulty isolating the pure product after the reaction. What are the best practices for work-up and purification?

Answer: A well-designed work-up and purification strategy is crucial for obtaining this compound in high purity.

1. Quenching the Reaction:

  • The "Why": The quenching step neutralizes the excess Vilsmeier reagent and the acidic reaction medium. Improper quenching can lead to product degradation or the formation of emulsions.

  • Best Practices:

    • Slowly pour the reaction mixture onto crushed ice or into a vigorously stirred, cold aqueous solution of sodium bicarbonate or sodium carbonate.

    • Maintain the temperature of the quenching mixture below 10 °C.

2. Extraction:

  • The "Why": Efficient extraction is necessary to separate the product from the aqueous layer.

  • Best Practices:

    • Use a suitable organic solvent for extraction, such as dichloromethane, ethyl acetate, or chloroform.

    • Perform multiple extractions with smaller volumes of solvent for better efficiency.

    • If emulsions form, adding brine or filtering the mixture through a pad of celite can help to break them.

3. Purification:

  • The "Why": The crude product will likely contain some unreacted starting material and side products that need to be removed.

  • Best Practices:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying aldehydes. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?

A1: Yes, other formylation methods exist, though the Vilsmeier-Haack reaction is often the most efficient for this type of substrate.[4] An alternative route involves the lithiation of a halogenated pyrimidine followed by reaction with a formylating agent. For instance, 5-bromopyrimidine can be treated with n-butyllithium to form the pyrimidin-5-yl-lithium, which can then react with a formate ester to yield the aldehyde.[5][6] However, this method requires cryogenic temperatures (below -80 °C) and strictly anhydrous conditions.[6]

Q2: What is the expected yield for this synthesis?

A2: The yield can vary significantly depending on the scale, purity of reagents, and optimization of the reaction conditions. A well-optimized Vilsmeier-Haack reaction for similar pyrimidine systems can achieve yields in the range of 60-80%.[3] A one-pot synthesis of pyrimidine-5-carboxaldehyde from 5-bromopyrimidine reported a yield of 59%.[6]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide definitive structural information. The aldehyde proton will have a characteristic chemical shift around 9-10 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[3]

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ will indicate the presence of the aldehyde group.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography (LC): These techniques are essential for assessing the purity of the product.

Q4: Are there any specific safety precautions I should take?

A4: Yes, absolutely.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Vilsmeier Reagent: The Vilsmeier reagent is also corrosive and moisture-sensitive.

  • Solvents: Organic solvents used for extraction and chromatography are flammable and should be handled with care.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Ethylpyrimidine
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 2-ethylpyrimidine (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., dichloroethane).

  • Add the solution of 2-ethylpyrimidine to the Vilsmeier reagent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (e.g., 60 °C) for the optimized duration (e.g., 4-6 hours), monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Illustrative Data Summary Table:

ParameterRecommended RangeRationale
POCl₃ (equiv.) 1.1 - 1.5A slight excess ensures complete conversion of the starting material.
Temperature 40 - 80 °CBalances reaction rate with the stability of reactants and products.
Reaction Time 2 - 8 hoursShould be optimized by monitoring the reaction progress.
Solvent DMF, DCE, CH₃CNDMF often gives the best results for similar substrates.[3]

Conclusion

Improving the yield of this compound synthesis requires a systematic approach to optimizing reaction conditions and a thorough understanding of the underlying chemistry. By carefully controlling parameters such as reagent quality, temperature, and work-up procedures, researchers can significantly enhance the efficiency and purity of their synthesis. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental setup.

References

Technical Support Center: Purification of 2-Ethylpyrimidine-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic purification of 2-Ethylpyrimidine-5-carbaldehyde. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and drug development professionals. The unique structure of this molecule, featuring a polar aldehyde group and basic pyrimidine nitrogen atoms, presents specific challenges that this guide aims to address directly.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses common questions and establishes the foundational knowledge required for a successful purification.

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's properties is the first step to designing a robust purification protocol.

  • Polarity: The presence of the carbaldehyde group and the nitrogen atoms in the pyrimidine ring makes this a polar molecule. This polarity dictates that it will have a strong affinity for polar stationary phases like silica gel.

  • Basicity: The pyrimidine ring contains nitrogen atoms that can act as Lewis bases. This can lead to interactions with the acidic silanol groups on the surface of standard silica gel, potentially causing issues like peak tailing or even irreversible adsorption.

  • Stability: Aldehydes can be sensitive to oxidation or decomposition, and the acidic nature of silica gel can sometimes catalyze degradation.[1] It is crucial to assess the stability of your compound on silica gel before committing to a large-scale column.

Q2: How do I choose the right stationary phase? Silica Gel vs. Alumina?

A2: The choice of stationary phase is critical for success.

  • Silica Gel (SiO₂): This is the most common choice for normal-phase chromatography. Its surface is rich in acidic silanol groups (Si-OH), making it effective for separating polar compounds. However, this acidity can be a drawback for acid-sensitive or basic compounds like this compound.

  • Alumina (Al₂O₃): Alumina is available in three pH ranges: acidic, neutral, and basic. For a basic compound, neutral or basic alumina can be an excellent alternative to silica gel to prevent degradation and reduce tailing.

  • Deactivated Silica: If separation is only achievable on silica, its acidity can be reduced. This is done by pre-treating the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (NEt₃) or ammonia.[1]

Recommendation: Start with standard silica gel for initial Thin-Layer Chromatography (TLC) trials. If significant streaking or loss of material is observed, switch to neutral alumina or consider using deactivated silica for the column.

Q3: How do I select and optimize the mobile phase (solvent system)?

A3: The goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for this compound on TLC. This Rf range typically ensures good separation on a column.

  • Start with a binary system: A common starting point for polar compounds is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).

  • Increase Polarity: Given the compound's polarity, you will likely need a relatively polar mobile phase. A typical starting point would be 30-50% Ethyl Acetate in Hexanes.

  • For Very Polar Compounds: If the compound does not move from the baseline (Rf ≈ 0) even in 100% Ethyl Acetate, a stronger, more polar solvent is needed.[1] Methanol (MeOH) is a powerful polar modifier. Start by adding small increments (1-5%) of MeOH to Dichloromethane (DCM) or Ethyl Acetate. A system like 5% MeOH in DCM is a common next step.

  • Incorporate a Basic Modifier: To counteract the effects of silica acidity and improve peak shape, add a small amount (0.1-1%) of triethylamine (NEt₃) or ammonium hydroxide to the mobile phase.[1] This is especially important if you observe tailing on the TLC plate.

Solvent System Component Purpose Typical Starting Ratio
Hexane / Heptane Non-polar base solventVaries
Ethyl Acetate (EtOAc) Mid-polarity solvent30-70% in Hexane
Dichloromethane (DCM) Mid-polarity solvent80-100% (often with MeOH)
Methanol (MeOH) High-polarity modifier1-10% in DCM or EtOAc
Triethylamine (NEt₃) Basic modifier (reduces tailing)0.1-1% of total volume

Q4: What is the best way to load the sample onto the column?

A4: Proper sample loading is crucial for achieving sharp bands and good separation. Overloading the column is a common reason for failure.[2]

  • Wet Loading: This is the preferred method if your crude sample dissolves completely in the mobile phase. Dissolve the sample in the minimum amount of the eluent and carefully pipette it onto the top of the column bed.[3]

  • Dry Loading: Use this method if your sample has poor solubility in the mobile phase or if you need to use a strong solvent for dissolution.[3]

    • Dissolve your crude material in a suitable solvent (e.g., DCM, Acetone).

    • Add a small amount of silica gel (typically 5-10 times the mass of your crude sample) to the solution.

    • Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

    • Gently pour this powder onto the top of your packed column.

Section 2: Detailed Experimental Protocol

This section provides a step-by-step workflow for the purification.

Workflow Overview

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System) Stability 2. Stability Test (Spot on TLC, wait 30 min, elute) TLC->Stability Column_Prep 3. Column Packing (Slurry Method) Stability->Column_Prep Loading 4. Sample Loading (Wet or Dry Method) Column_Prep->Loading Elution 5. Elution (Run column with optimized eluent) Loading->Elution Collection 6. Fraction Collection Elution->Collection TLC_Analysis 7. TLC of Fractions Collection->TLC_Analysis Combine 8. Combine Pure Fractions TLC_Analysis->Combine Evaporation 9. Solvent Evaporation Combine->Evaporation Final_Product Pure Product Evaporation->Final_Product G Start Poor Separation (ΔRf < 0.1) Q1 Is Rf > 0.5? Start->Q1 A1_Yes Decrease Eluent Polarity (e.g., 5% MeOH -> 3% MeOH) Q1->A1_Yes Yes A1_No Try Different Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) Q1->A1_No No Q2 Is Tailing an Issue? A1_Yes->Q2 A1_No->Q2 A2_Yes Add 0.5% NEt₃ to Mobile Phase Q2->A2_Yes Yes A2_No Consider Finer Mesh Silica or a Longer Column Q2->A2_No No End Improved Resolution A2_Yes->End A2_No->End

References

Common side reactions in the synthesis of "2-Ethylpyrimidine-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Side Reactions & Purification Issues

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocycles like pyrimidines.[1][2][3] However, like any chemical transformation, it is not without its potential pitfalls. This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Vilsmeier-Haack formylation of 2-ethylpyrimidine can stem from several factors, from the quality of your starting materials to the specifics of your reaction conditions and work-up procedure.

Possible Causes & Solutions:

  • Sub-optimal Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] The efficiency of its formation is critical.

    • Troubleshooting:

      • Reagent Quality: Ensure that your POCl₃ and DMF are of high purity and anhydrous. Moisture will quench the Vilsmeier reagent and lead to the formation of phosphoric acid and dimethylamine hydrochloride.

      • Order of Addition: The standard procedure involves the slow, controlled addition of POCl₃ to chilled DMF. This exothermic reaction should be carefully managed to prevent the decomposition of the reagent.

      • Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrimidine substrate) is often used to drive the reaction to completion.

  • Incomplete Reaction: The electron density of the pyrimidine ring influences its reactivity towards the electrophilic Vilsmeier reagent.

    • Troubleshooting:

      • Reaction Temperature & Time: While the Vilsmeier-Haack reaction is generally mild, formylation of less reactive substrates may require elevated temperatures (e.g., 60-80 °C) and longer reaction times.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

      • Solvent: While DMF often serves as both a reagent and a solvent, in some cases, the use of a co-solvent like 1,2-dichloroethane or o-xylene can be beneficial.[6]

  • Product Degradation During Work-up: The final product, this compound, contains an aldehyde functional group that can be sensitive to harsh pH conditions.

    • Troubleshooting:

      • Hydrolysis: The intermediate iminium salt is hydrolyzed to the aldehyde during aqueous work-up. Ensure that the hydrolysis is complete by stirring the reaction mixture with ice-cold water or a dilute base (e.g., sodium bicarbonate solution) until the aldehyde precipitates or can be extracted.

      • pH Control: Avoid strongly acidic or basic conditions during work-up and purification, as this can lead to side reactions of the aldehyde, such as the Cannizzaro reaction under strongly basic conditions.[7]

Question 2: I am observing a significant amount of an unknown impurity in my crude product. What could it be and how can I prevent its formation?

The formation of impurities is a common challenge. Based on the chemistry of the Vilsmeier-Haack reaction and the nature of the reactants, several side products can be anticipated.

Common Impurities and Their Prevention:

Impurity Potential Source Prevention & Mitigation Strategies
Unreacted 2-Ethylpyrimidine Incomplete reaction.Increase reaction time, temperature, or stoichiometry of the Vilsmeier reagent. Monitor reaction completion by TLC/HPLC.
Di-formylated Pyrimidine Highly reactive substrate or harsh reaction conditions.Use milder reaction conditions (lower temperature) and a controlled stoichiometry of the Vilsmeier reagent.
Chlorinated Pyrimidine Reaction of POCl₃ with potential hydroxyl functionalities on the pyrimidine ring (if present as an impurity in the starting material).Ensure the purity of the starting 2-ethylpyrimidine. If hydroxylated pyrimidines are a known impurity, consider a pre-purification step.
Polymeric Materials Self-condensation of the product or starting material under harsh conditions.Maintain controlled reaction temperatures and avoid prolonged reaction times after completion.
DMF-derived Impurities Pyrolysis of DMF at high temperatures can lead to the formation of dimethylamine, which can act as a nucleophile.[8]Avoid excessive heating of the reaction mixture.

Troubleshooting Workflow for Impurity Identification:

G start Unknown Impurity Detected check_sm Compare with Starting Material (TLC/HPLC) start->check_sm is_sm Impurity is Unreacted Starting Material check_sm->is_sm Match not_sm Impurity is a New Compound check_sm->not_sm No Match adjust_conditions Adjust Reaction Conditions (Temp, Time, Stoichiometry) is_sm->adjust_conditions lcms Analyze by LC-MS not_sm->lcms mass Determine Molecular Weight lcms->mass nmr Isolate and Analyze by NMR mass->nmr structure Elucidate Structure nmr->structure structure->adjust_conditions purify Optimize Purification (Crystallization, Chromatography) adjust_conditions->purify

Caption: A logical workflow for identifying and mitigating unknown impurities.

Question 3: My final product is difficult to purify. What are the best practices for isolating pure this compound?

Purification can be challenging due to the presence of polar byproducts and the potential for the aldehyde to streak on silica gel.

Recommended Purification Strategies:

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Screening: Experiment with a range of solvents and solvent systems to find one in which the product has good solubility at elevated temperatures and poor solubility at room temperature or below. Common choices for similar compounds include ethanol/water mixtures, isopropanol, or ethyl acetate/hexane.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of pure product can be beneficial.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed.

    • Solvent System: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

    • Deactivation of Silica: Aldehydes can sometimes interact with the acidic sites on silica gel, leading to tailing and potential degradation. Pre-treating the silica with a small amount of triethylamine in the eluent can help to mitigate this.

  • Acid-Base Extraction: This can be useful for removing basic or acidic impurities.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate) to remove acidic impurities. Finally, wash with brine and dry the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[3][4]

  • Electrophilic Attack: The electron-rich 5-position of the 2-ethylpyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.

  • Aromatization: A proton is lost from the 5-position to restore the aromaticity of the pyrimidine ring, yielding an iminium salt intermediate.

  • Hydrolysis: During aqueous work-up, the iminium salt is hydrolyzed to afford the final product, this compound.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrimidine 2-Ethylpyrimidine SigmaComplex Sigma Complex Pyrimidine->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Product This compound IminiumSalt->Product + H₂O (Work-up)

Caption: The overall workflow of the Vilsmeier-Haack formylation.

Q2: At what temperature should I run the reaction?

The optimal temperature depends on the reactivity of the substrate. For 2-ethylpyrimidine, a moderately electron-rich heterocycle, a temperature range of 40-80 °C is a good starting point.[6] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q3: Can I use other formylating agents?

While the Vilsmeier-Haack reaction is the most common method, other formylation techniques exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, for pyrimidine systems, the Vilsmeier-Haack reaction is generally the most efficient and reliable.

Q4: How should I store the final product?

This compound, like many aldehydes, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[7] It is best stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.

References

Technical Support Center: Navigating Pyrimidine Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine aldehyde reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize pyrimidine aldehydes as key intermediates in their synthetic workflows. Pyrimidine aldehydes are versatile building blocks, but their reactivity can lead to challenging side reactions and byproduct formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your reaction outcomes, and ensure the integrity of your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and offering practical, field-proven solutions.

Issue 1: My reaction is yielding a mixture of a pyrimidine alcohol and a pyrimidine carboxylic acid, significantly lowering the yield of my desired product.

Q: What is causing this disproportionation, and how can I prevent it?

A: This is a classic sign of the Cannizzaro reaction , a common side reaction for aldehydes that lack α-hydrogens.[1][2] In the presence of a strong base, two molecules of the pyrimidine aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[1][2] Pyrimidine aldehydes are particularly susceptible if the aldehyde group is attached to a position on the ring with no adjacent protons (e.g., the 2, 4, or 6 positions, depending on substitution).

Causality & Mechanism: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, leading to the disproportionation products.[2]

Mitigation Strategies:

  • Reagent Selection:

    • Avoid Strong Bases: The primary driver of the Cannizzaro reaction is high basicity.[1][3] If your desired reaction requires a base, consider using a milder, non-hydroxide base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base should be carefully screened.

    • Crossed Cannizzaro Reaction: If applicable to your synthesis, you can introduce a "sacrificial" aldehyde, like formaldehyde, which is more readily oxidized. This allows your more valuable pyrimidine aldehyde to be preferentially reduced to the desired alcohol, if that is the intended product.[1]

  • Reaction Conditions:

    • Temperature Control: Running the reaction at lower temperatures can help to disfavor the Cannizzaro pathway.

    • Slow Addition: If using a base, adding it slowly to the reaction mixture can help to keep the instantaneous concentration low, thereby suppressing the side reaction.

  • Protecting Group Strategy:

    • If the aldehyde is not the intended reactive site in a particular step, the most robust solution is to protect it. Converting the aldehyde to a cyclic acetal is a common and effective strategy.[4] This protecting group is stable to basic conditions and can be easily removed later.[4]

Issue 2: I'm observing a significant amount of a byproduct that I've identified as the corresponding pyrimidine carboxylic acid.

Q: My goal is not oxidation. What reaction conditions are leading to this byproduct, and how can I maintain the aldehyde functionality?

A: Unintended oxidation of the aldehyde to a carboxylic acid is a frequent challenge. This can be caused by certain reagents, atmospheric oxygen, or even enzymatic activity in biological systems.

Causality & Mechanism: Aldehydes are easily oxidized because of the hydrogen atom attached to the carbonyl carbon.[5][6] This oxidation can be facilitated by a wide range of oxidizing agents. In the context of drug development, metabolism by enzymes like aldehyde oxidase (AO) is also a known pathway for the oxidation of heterocyclic aldehydes.[5]

Mitigation Strategies:

  • Control of Reaction Atmosphere:

    • Inert Atmosphere: To prevent aerobic oxidation, conduct your reaction under an inert atmosphere of nitrogen or argon. This is particularly important for reactions that are run for extended periods or at elevated temperatures.

  • Reagent and Solvent Purity:

    • Peroxide-Free Solvents: Ethers like THF and dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. Always use freshly distilled or certified peroxide-free solvents.

    • Reagent Purity: Ensure that none of your other reagents have oxidizing properties that could interfere with the aldehyde.

  • Strategic Use of Protecting Groups:

    • As with the Cannizzaro reaction, protecting the aldehyde as an acetal is an excellent way to prevent its oxidation during other synthetic transformations.[4][7][8] The acetal group is inert to many oxidizing and reducing agents.

Protocol 1: Acetal Protection of a Pyrimidine Aldehyde

This protocol describes a general method for protecting a pyrimidine aldehyde using ethylene glycol.

Materials:

  • Pyrimidine aldehyde (1 equivalent)

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the pyrimidine aldehyde, toluene, and ethylene glycol.

  • Add the catalytic amount of p-TSA.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected pyrimidine acetal.

Issue 3: My reaction mixture is turning into a complex, polymeric mess, especially when using a pyrimidine aldehyde with alkyl groups on the ring.

Q: What is causing this polymerization, and how can I achieve a clean reaction?

A: This is likely due to a self-aldol condensation reaction.[9][10] This occurs when a pyrimidine aldehyde has at least one α-hydrogen (a hydrogen on a carbon adjacent to the aldehyde group). In the presence of either acid or base, one molecule of the aldehyde can form an enol or enolate, which then attacks another molecule of the aldehyde, leading to dimers, oligomers, and polymers.[11]

Causality & Mechanism: The presence of an α-hydrogen makes the aldehyde enolizable. The resulting enol or enolate is nucleophilic and will readily add to the electrophilic carbonyl carbon of another aldehyde molecule. Subsequent dehydration can lead to conjugated systems that may continue to react.[11]

Mitigation Strategies:

  • Careful Selection of Reaction Conditions:

    • Avoid Strong Bases and Acids: If possible, use neutral or mildly acidic/basic conditions to avoid promoting enol or enolate formation.

    • Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C or -78 °C) can significantly slow down the rate of self-condensation.

  • Order of Addition:

    • If your pyrimidine aldehyde is being reacted with another electrophile, it can be beneficial to add the pyrimidine aldehyde slowly to a solution of the other reactant. This keeps the concentration of the aldehyde low and minimizes the chance of self-reaction.

  • Protecting Group Strategy:

    • Protecting the aldehyde as an acetal is the most effective way to completely prevent aldol condensation.[4][7]

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues in your pyrimidine aldehyde reactions.

G start Reaction Start issue Undesired Byproduct(s) or Low Yield start->issue lcms Analyze by LC-MS/NMR issue->lcms purify Purification Strategy: Use Bisulfite Wash for Unreacted Aldehyde issue->purify If unreacted aldehyde is the issue disprop Disproportionation Products? (Alcohol + Carboxylic Acid) lcms->disprop oxid Oxidation Product? (Carboxylic Acid) lcms->oxid polymer Polymeric Material or Complex Mixture? lcms->polymer cannizzaro Suspect Cannizzaro Reaction disprop->cannizzaro Yes oxidation_issue Suspect Oxidation oxid->oxidation_issue Yes aldol Suspect Aldol Condensation polymer->aldol Yes sol_cannizzaro Solution: 1. Use milder base (e.g., K2CO3, TEA) 2. Lower reaction temperature 3. Protect aldehyde as acetal cannizzaro->sol_cannizzaro sol_oxidation Solution: 1. Run under inert atmosphere (N2/Ar) 2. Use peroxide-free solvents 3. Protect aldehyde as acetal oxidation_issue->sol_oxidation sol_aldol Solution: 1. Use low temperature 2. Slow addition of aldehyde 3. Protect aldehyde as acetal aldol->sol_aldol

Caption: A workflow for troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I purify my desired product away from unreacted pyrimidine aldehyde?

A1: A highly effective method for removing residual aldehydes is a bisulfite wash .[12][13][14][15] Sodium bisulfite reacts with the aldehyde to form a charged adduct that is soluble in the aqueous phase. This allows for easy separation from your desired product via liquid-liquid extraction.[12][13][14]

Protocol 2: Purification via Sodium Bisulfite Wash

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, DCM)

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of the saturated sodium bisulfite solution.

  • Shake the funnel vigorously for 1-2 minutes. The bisulfite adduct of the aldehyde will form and move into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer again with the bisulfite solution if necessary (monitor by TLC).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product, free of aldehyde contamination. Note: This procedure can be reversed by basifying the aqueous layer to regenerate the aldehyde if you wish to recover it.[13][14]

Q2: Does the substitution pattern on the pyrimidine ring affect the aldehyde's reactivity?

A2: Yes, absolutely. The electronic nature of the pyrimidine ring and the presence of other substituents can significantly influence the reactivity of the aldehyde group. Electron-withdrawing groups on the pyrimidine ring will make the aldehyde's carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack. Conversely, electron-donating groups may decrease its reactivity.[16] The position of the aldehyde group also determines whether it has α-hydrogens, making it susceptible to aldol-type reactions.

Q3: When should I consider using a protecting group for my pyrimidine aldehyde?

A3: You should consider using a protecting group whenever the aldehyde functionality is not the intended site of reaction in a given synthetic step.[7][8] Specifically, protection is highly recommended if your reaction conditions involve:

  • Strong bases (to prevent the Cannizzaro reaction).

  • Oxidizing or strong reducing agents (to prevent oxidation/reduction of the aldehyde).

  • Conditions that could promote aldol condensation (for enolizable pyrimidine aldehydes).

  • The use of nucleophiles that could react with the aldehyde (e.g., Grignard reagents, organolithiums).

References

Stability issues of "2-Ethylpyrimidine-5-carbaldehyde" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Ethylpyrimidine-5-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability issues encountered when working with this versatile aldehyde. As a reactive intermediate, its stability is paramount for reproducible and successful experimental outcomes. This document provides troubleshooting advice, frequently asked questions, and validation protocols to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A: To ensure long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light. Recommended storage temperatures are typically in a freezer, at or below -20°C.[1] Several suppliers also suggest storage at 0-8°C for shorter periods.[2][3][4][5] The aldehyde functional group is susceptible to slow oxidation, and these conditions minimize degradation from atmospheric oxygen and light.

Q2: I received the compound as a solid, but some catalogs list it as a liquid. Why is there a discrepancy?

A: This can be due to minor impurities affecting the melting point or differences in reporting by various suppliers. The reported melting point for a related compound, 2-(Ethylthio)pyrimidine-5-carbaldehyde, is 64-66°C, suggesting that similar structures are solids at room temperature.[2][6] However, other related compounds are liquids.[5] Always refer to the certificate of analysis for the specific lot you have received. If it is a low-melting solid, it may appear as an oil or partially melted solid at ambient temperatures.

Q3: What are the initial signs that my this compound sample may have degraded?

A: Visual inspection can be the first indicator. A change in color (e.g., darkening from a pale yellow to brown) or physical state (e.g., from a crystalline solid to a viscous oil) can suggest degradation. Chemically, the most common degradation pathway is the oxidation of the aldehyde to the corresponding carboxylic acid (2-Ethylpyrimidine-5-carboxylic acid). This can be detected by analytical techniques like NMR (disappearance of the aldehyde proton signal ~9-10 ppm) or HPLC (appearance of a new, more polar peak).

Q4: Which general classes of solvents should I be cautious with?

A: Exercise caution with protic solvents, especially primary and secondary alcohols (e.g., methanol, ethanol), as they can react with the aldehyde to form hemiacetals or acetals, particularly in the presence of acid or base catalysts. While this is a reversible reaction, it can lead to a mixture of species in your solution, impacting reaction yields and purity.[7] Also, be wary of solvents that are not freshly distilled or of high purity, as peroxide impurities in ethers (like THF or dioxane) or water content can promote degradation.

Part 2: Troubleshooting Guide for Common Stability Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My reaction yield is inconsistent when using a solution of this compound that was prepared a few days ago.

  • Plausible Cause: The compound is degrading in the chosen solvent. Aldehydes are prone to oxidation, and the pyrimidine ring can also be susceptible to certain conditions. Storing solutions, even at low temperatures, can lead to a gradual decrease in the concentration of the active aldehyde.

  • Troubleshooting Protocol:

    • Always Prepare Fresh Solutions: The most reliable practice is to prepare solutions of this compound immediately before use.

    • Solvent Selection: If you must store a solution for a short period, use a dry, aprotic solvent such as acetonitrile (ACN), dichloromethane (DCM), or dimethylformamide (DMF).

    • Purity Check: Before use, re-analyze the solution using a quick analytical method like TLC or HPLC to confirm the purity and presence of the starting material. Compare the results to a freshly prepared standard.

    • Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like argon or nitrogen to minimize contact with oxygen.

Issue 2: After dissolving the compound in methanol for an NMR sample, I see multiple new peaks, and the aldehyde peak has diminished.

  • Plausible Cause: Formation of a hemiacetal or acetal. The aldehyde functional group can react with alcohol solvents like methanol, especially if the solvent or glassware has trace acidic or basic impurities. The pyrimidine nitrogen atoms can also potentially catalyze this process.

  • Troubleshooting Protocol:

    • Use Aprotic Solvents for Analysis: For routine characterization (NMR, LC-MS), dissolve the compound in a non-reactive, aprotic solvent like deuterated chloroform (CDCl₃), deuterated acetonitrile (CD₃CN), or DMSO-d₆.

    • Reversibility Test: To confirm hemiacetal formation, gently evaporate the methanol under reduced pressure. The equilibrium should shift back, and re-dissolving the residue in an aprotic solvent should show the original aldehyde.

    • pH Control: The rate of hemiacetal/acetal formation is highly pH-dependent.[7] Ensure your solvent is neutral. Using glassware that was washed with a strong base and not properly neutralized can leave residues that catalyze this reaction.

Issue 3: My compound appears to be degrading even in an aprotic solvent like THF or Dioxane.

  • Plausible Cause: Peroxide contamination in the solvent. Ethers like THF and dioxane are notorious for forming explosive peroxides upon storage and exposure to air and light. These peroxides are strong oxidizing agents that will readily convert the aldehyde to a carboxylic acid.

  • Troubleshooting Protocol:

    • Use Fresh, Inhibitor-Free Solvents: Always use freshly opened bottles of high-purity solvents. For ethers, ensure they are BHT-stabilized for storage or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides.

    • Peroxide Test: Test your solvent for peroxides using commercially available test strips before use. If peroxides are present, do not use the solvent with your compound.

    • Forced Degradation Comparison: To confirm oxidation, perform a small-scale controlled experiment. Deliberately expose a small sample of your compound in the suspect solvent to an oxidizing agent (e.g., a drop of 3% hydrogen peroxide solution) and monitor the degradation by HPLC or TLC. If the degradation profile matches what you observe in your main experiment, peroxide contamination is the likely cause. This approach is a simplified version of a forced degradation study.[8][9]

Part 3: Experimental Protocols & Data

To empower users to make informed decisions, we provide a protocol for conducting a rapid solvent stability study. This is a crucial step when planning experiments where the compound will be in solution for an extended period.

Protocol: Rapid HPLC-Based Stability Assessment in a Chosen Solvent

This protocol is a form of forced degradation or stress testing, designed to quickly identify potential stability issues.[10][11]

  • Stock Solution Preparation:

    • Accurately prepare a stock solution of this compound in a trusted aprotic solvent like acetonitrile (e.g., 1 mg/mL). This will serve as your T=0 reference standard.

  • Test Sample Preparation:

    • In separate vials, dissolve a known amount of the compound in each solvent you wish to test (e.g., Methanol, DMSO, DCM, Chloroform, Water with co-solvent). Aim for the same concentration as the stock solution.

  • Initial Analysis (T=0):

    • Immediately after preparation, inject the reference standard and each test sample into an HPLC system.

    • Use a standard C18 column with a gradient method (e.g., Water:Acetonitrile with 0.1% formic acid) to ensure good peak shape and separation from potential impurities.

    • Record the peak area and retention time of the main compound peak for each sample. The purity should be >95% for all samples at T=0.

  • Incubation:

    • Store the test vials under conditions relevant to your experiment (e.g., room temperature on the benchtop, 4°C in a refrigerator, or an elevated temperature like 40°C to accelerate degradation). Protect samples from light unless photostability is being tested.

  • Time-Point Analysis:

    • Inject each test sample and the reference standard at regular intervals (e.g., 1, 4, 8, and 24 hours).

    • Calculate the percentage of the remaining compound at each time point relative to its own T=0 peak area. Using the standard helps to control for instrument variability.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Data Interpretation:

    • Plot the % remaining versus time for each solvent. A rapid decrease indicates poor stability.

    • Look for the appearance of new peaks (degradants). A "mass balance" assessment, where the sum of the peak areas of the parent compound and all degradants remains constant, suggests the analytical method is "stability-indicating".[9]

Data Summary: Solvent Compatibility Profile

The following table is based on general chemical principles of aldehyde and pyrimidine reactivity. Users must validate these recommendations for their specific application using the protocol above.

Solvent ClassRecommended SolventsUse with Caution (Validation Required)Generally Avoid for StoragePotential Degradation Pathway
Aprotic Polar Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Tetrahydrofuran (THF), DioxaneOxidation by peroxide impurities
Aprotic Non-Polar Dichloromethane (DCM), Chloroform (CHCl₃)Toluene, HexanesLow solubility may be an issue
Protic Polar Water (buffered, pH 6-7), tert-ButanolMethanol, EthanolAcetal/Hemiacetal Formation
Aqueous/Buffers Acidic (pH < 5) or Basic (pH > 8) BuffersAcid/base-catalyzed hydrolysis or other ring reactions[7][12]

Part 4: Visualization of Workflow

Workflow for Solvent Selection and Stability Validation

The following diagram outlines the logical process a researcher should follow when working with this compound to ensure compound integrity.

G start Start: Need to dissolve This compound check_exp Is the solution for immediate use (<1 hr)? start->check_exp select_aprotic Select a high-purity aprotic solvent (e.g., ACN, DCM, DMSO) check_exp->select_aprotic Yes long_term Will the solution be stored or used for >1 hr? check_exp->long_term No use_immediately Use solution immediately after preparation select_aprotic->use_immediately run_stability Perform Rapid HPLC Stability Protocol long_term->run_stability Yes analyze_data Analyze Stability Data: % Compound Remaining > 95%? run_stability->analyze_data proceed Proceed with Experiment (Store protected from light/air) analyze_data->proceed Yes reselect Reselect a different solvent and re-test analyze_data->reselect No reselect->run_stability

References

Troubleshooting low conversion rates in "2-Ethylpyrimidine-5-carbaldehyde" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Ethylpyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key building block in their synthetic routes. As Senior Application Scientists, we have compiled this resource to address the most common challenges encountered during its use, with a focus on troubleshooting low conversion rates and maximizing reaction efficiency.

Our approach is rooted in first principles of organic chemistry, combining mechanistic understanding with practical, field-proven solutions. This center provides structured troubleshooting guides for common reaction classes, detailed experimental protocols, and answers to frequently asked questions regarding the handling and reactivity of this versatile intermediate.

General Troubleshooting Principles: The Foundation of Success

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals are in place. Many reaction failures can be traced back to a few common oversights.

  • Purity of Starting Materials: The purity of this compound and all other reagents is paramount. Impurities can act as catalyst poisons, introduce competing side reactions, or alter the reaction kinetics.[1][2] We recommend verifying the purity of your starting material by NMR or LC-MS upon receipt and before use, especially if it has been stored for an extended period.

  • Solvent and Atmosphere Control: Many reactions involving aldehydes are sensitive to moisture and oxygen. Always use anhydrous solvents and maintain an inert atmosphere (e.g., Nitrogen or Argon), particularly when working with organometallic reagents or strong bases.[3] Moisture can quench reagents or lead to unwanted hydrolysis byproducts.

  • Reaction Monitoring: Never rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This provides real-time insight into the consumption of starting materials and the formation of products and byproducts, allowing for informed decisions on when to quench the reaction or adjust conditions.

Troubleshooting Guide 1: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes.[5][6] However, reactions with heteroaromatic aldehydes like this compound can present unique challenges.

Q1: My Wittig reaction has stalled, showing low consumption of the starting aldehyde. What are the likely causes?

Answer: Low conversion in a Wittig reaction typically points to issues with the ylide generation or its reactivity.

  • Cause 1: Incomplete Ylide Formation. The phosphonium salt precursor must be sufficiently deprotonated to form the nucleophilic ylide. The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus. For non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts), strong bases like n-BuLi, NaH, or KHMDS are required.

    • Solution: Ensure your base is fresh and properly handled. If using n-BuLi, titrate it before use. When using NaH, ensure the mineral oil has been washed away with dry hexanes. The characteristic color change (often deep red or orange) upon ylide formation is a good visual indicator of success.

  • Cause 2: Ylide Instability/Decomposition. Non-stabilized ylides are highly reactive and can decompose, especially at elevated temperatures.

    • Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the this compound solution to the pre-formed ylide, maintaining the low temperature.[7] Allow the reaction to warm slowly to room temperature.

  • Cause 3: Steric Hindrance. While this compound is not exceptionally bulky, a sterically demanding phosphonium ylide can slow the reaction.[8]

    • Solution: If possible, consider using a less sterically hindered ylide. Alternatively, switching to the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, can be effective for hindered systems and offers the advantage of an easily removed, water-soluble phosphate byproduct.[8]

Q2: The reaction worked, but I have a mixture of E/Z alkene isomers that are difficult to separate. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.[9]

  • For Z-Alkenes (cis): Use non-stabilized ylides (e.g., R = alkyl) under salt-free conditions. The reaction proceeds through a kinetically controlled, irreversible formation of a cis-oxaphosphetane intermediate, which preferentially collapses to the Z-alkene.[7]

    • Protocol Tip: Use bases like NaHMDS or KHMDS to generate the ylide, as they avoid the presence of lithium salts which can lead to equilibration and loss of stereoselectivity.

  • For E-Alkenes (trans): Use stabilized ylides (where the R group attached to the carbon is an electron-withdrawing group like an ester or ketone). These ylides are more stable, allowing the initial addition to the aldehyde to be reversible. The reaction thermodynamically favors the more stable trans-oxaphosphetane intermediate, leading to the E-alkene.[8]

    • Protocol Tip: If you require the E-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature to force equilibration to the more stable trans-intermediate before quenching.[7]

Workflow for a Standard Wittig Reaction

Wittig_Workflow cluster_Ylide Ylide Generation (Inert Atmosphere) cluster_Reaction Alkene Formation P_Salt Phosphonium Salt Base Strong Base (e.g., n-BuLi) in Anhydrous THF P_Salt->Base Add Base @ 0°C Ylide Phosphonium Ylide (Color Change) Base->Ylide Stir 30-60 min Aldehyde 2-Ethylpyrimidine- 5-carbaldehyde in THF Reaction_Mix Reaction Mixture Aldehyde->Reaction_Mix Add Aldehyde Solution @ 0°C Workup Aqueous Quench & Extraction Reaction_Mix->Workup Warm to RT, Monitor by TLC Product Crude Product Workup->Product Purification Column Chromatography Product->Purification Final_Product Pure Alkene Purification->Final_Product

Caption: General workflow for the Wittig olefination reaction.

Detailed Protocol: Synthesis of 2-Ethyl-5-(prop-1-en-1-yl)pyrimidine (Z-isomer dominant)
  • Preparation: Add ethyltriphenylphosphonium bromide (1.2 eq) to a flame-dried, three-neck flask under Argon. Add anhydrous THF via syringe. Cool the resulting slurry to 0 °C in an ice bath.

  • Ylide Generation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise to the stirred slurry. A deep orange/red color should develop. Allow the mixture to stir at 0 °C for 1 hour.

  • Reaction: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the consumption of the aldehyde by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired alkene.

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a robust method for forming C-N bonds by reacting an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[10][11]

Q1: My reaction shows only unreacted starting materials (aldehyde and amine). Why isn't the imine forming?

Answer: The formation of the imine (or enamine) is the crucial first step and is often the point of failure. It is a reversible equilibrium reaction.[12]

  • Cause 1: Water Removal. The condensation of the aldehyde and amine to form an imine releases one equivalent of water. If this water is not removed, the equilibrium may not favor the imine product.

    • Solution: Perform the reaction in the presence of a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄. Alternatively, for difficult cases, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) can be effective.

  • Cause 2: Incorrect pH. Imine formation is typically acid-catalyzed. However, if the solution is too acidic, the starting amine will be protonated and rendered non-nucleophilic.[12]

    • Solution: The optimal pH is generally mildly acidic (pH 4-6). Adding a catalytic amount of acetic acid is a common and effective strategy. If your amine starting material is an HCl salt, you may need to add a non-nucleophilic base (like triethylamine) to liberate the free amine first.[12]

  • Cause 3: Sterically Hindered or Electron-Poor Amine. A bulky amine can slow the initial nucleophilic attack. An amine with electron-withdrawing groups is less nucleophilic and may react sluggishly.

    • Solution: Increase the reaction temperature or time to favor imine formation before adding the reducing agent. Using a Lewis acid catalyst, such as Ti(OiPr)₄, can also activate the aldehyde and facilitate the reaction with less reactive amines.[12]

Q2: I see the formation of an intermediate by TLC/LC-MS, but the final amine product is not forming after adding the reducing agent.

Answer: This indicates a problem with the reduction step. The choice of reducing agent is key.

  • Cause 1: Incorrect Reducing Agent. The ideal reducing agent should be powerful enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde before the imine can form.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the protonated imine (iminium ion) over the aldehyde.[12] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it is less selective and may reduce the aldehyde; it is best added after imine formation is confirmed to be complete.[10]

  • Cause 2: Reagent Decomposition. Borohydride reagents can be deactivated by excessive acid or protic solvents if not handled correctly.

    • Solution: Use a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) for STAB reactions. If using NaBH₄ in a protic solvent like methanol, add it at a low temperature (0 °C) to control its reactivity.

Troubleshooting Decision Tree for Reductive Amination

Reductive_Amination_Troubleshooting Start Low Conversion in Reductive Amination Check_Imine Is Imine Intermediate Forming (Monitor by TLC/LCMS)? Start->Check_Imine Check_pH Is pH mildly acidic (4-6)? Add catalytic AcOH. Check_Imine->Check_pH No Check_Reducer Is the reducing agent appropriate? Consider STAB for one-pot reactions. Check_Imine->Check_Reducer Yes No_Imine No Check_Water Is water being removed? Add MgSO₄ or use Dean-Stark. Check_pH->Check_Water Check_Amine Is amine unreactive? Increase temp/time or use Ti(OiPr)₄. Check_Water->Check_Amine Yes_Imine Yes Check_Conditions Are reaction conditions correct? Check solvent, temp, reagent quality. Check_Reducer->Check_Conditions Check_Side_Rxns Are there side products? (e.g., over-alkylation) Check_Conditions->Check_Side_Rxns

Caption: Decision tree for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. It is recommended to store this compound under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, and refrigerated (2-8 °C).

Q: I am observing a significant amount of a dark, insoluble material forming in my reaction. What could it be? A: Aldehydes, particularly heteroaromatic ones, can be prone to self-condensation or polymerization under strongly acidic or basic conditions.[2] This is often observed as an intractable baseline material on a TLC plate or as an insoluble solid. To mitigate this, consider adding the aldehyde slowly to the reaction mixture rather than all at once, and avoid excessively harsh pH conditions or high temperatures unless necessary.[2]

Q: My crude product is difficult to purify. What are common byproducts in pyrimidine synthesis? A: Besides polymerization, common side reactions in syntheses involving pyrimidine precursors can include competing cyclizations or condensations if other reactive functional groups are present.[1][13] For instance, in multicomponent reactions, pathways like the Hantzsch dihydropyridine synthesis can sometimes compete with the desired pyrimidine formation.[1][4] Careful control of temperature and the order of reagent addition can often suppress these side reactions.[1]

Data Summary Table

ParameterWittig Reaction (Z-selective)Reductive Amination (One-Pot)
Key Reagents Ethyltriphenylphosphonium bromide, n-BuLiPrimary/Secondary Amine, NaBH(OAc)₃
Catalyst None (Base-mediated)Catalytic Acetic Acid
Solvent Anhydrous THFAnhydrous DCM or DCE
Temperature 0 °C to Room TemperatureRoom Temperature
Key Consideration Strict exclusion of air and moistureMildly acidic pH (4-6) is critical
Work-up Aqueous NH₄Cl quenchAqueous NaHCO₃ quench

References

Technical Support Center: Analytical Strategies for Impurity Profiling of 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Ethylpyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting, identifying, and quantifying impurities. The methodologies and troubleshooting advice provided herein are grounded in established scientific principles and regulatory expectations to ensure data integrity and robustness in your analytical workflows.

Part 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses high-level strategic questions that form the foundation of a robust impurity analysis program.

Q1: Why is rigorous impurity profiling of this compound so critical?

A1: this compound is a heterocyclic aldehyde, a class of compounds often used as a key starting material or intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities.[3][4] Therefore, a thorough impurity profile is essential for process optimization, quality control, and regulatory compliance.

Q2: What are the most probable impurities I should anticipate when working with this compound?

A2: Impurities can originate from various sources including synthesis, degradation, and storage.[1][5] For this compound, you should consider the following classes:

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions. A common by-product, for instance, could be the corresponding carboxylic acid (2-Ethylpyrimidine-5-carboxylic acid) formed via oxidation of the highly reactive aldehyde group.

  • Degradation Products: These arise from the chemical breakdown of the molecule under stress conditions like heat, light, humidity, or in the presence of acids, bases, and oxidants.[6] The pyrimidine ring itself can be susceptible to degradation.[7][8][9][10]

  • Residual Solvents: Volatile organic compounds used during synthesis or purification that are not completely removed.[1][11] Their control is mandated by ICH Q3C guidelines.

Q3: How should I design a forced degradation study for this specific molecule?

A3: A forced degradation (or stress testing) study is fundamental to developing a stability-indicating analytical method.[4][6] The goal is to intentionally degrade the sample to ensure that the analytical method can effectively separate the main compound from its potential degradation products.

Core Principle: The conditions should be stringent enough to produce detectable degradation (typically 5-20% degradation of the active substance) but not so harsh that they lead to complete decomposition or unrealistic degradation pathways.

Part 2: Troubleshooting Guide - Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying non-volatile impurities.[1][2][12] Gas Chromatography (GC) is the preferred method for volatile impurities like residual solvents.[11]

Workflow for Impurity Analysis

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Analysis cluster_2 Phase 3: Identification Sample Sample of This compound Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->Forced_Deg GC_Dev GC Method Development (for Residual Solvents) Sample->GC_Dev HPLC_Dev HPLC Method Development (Column, Mobile Phase, Gradient) Forced_Deg->HPLC_Dev Validation Method Validation (ICH Q2(R2)) HPLC_Dev->Validation GC_Dev->Validation Routine_Analysis Routine Analysis & Impurity Quantification Validation->Routine_Analysis LC_MS LC-MS Analysis (Molecular Weight) Routine_Analysis->LC_MS NMR NMR Spectroscopy (Structure Elucidation) LC_MS->NMR Impurity_ID Impurity Structure Confirmed NMR->Impurity_ID

Caption: General workflow for impurity profiling.

HPLC Troubleshooting

Q: I'm observing a broad or tailing peak for this compound. What is the likely cause and solution?

A: Peak asymmetry is a common issue. Here's a decision tree to diagnose the problem:

G Start Poor Peak Shape (Broadening/Tailing) Check_pH Is mobile phase pH within 2 units of analyte pKa? Start->Check_pH Adjust_pH Solution: Adjust mobile phase pH to fully ionize or suppress ionization. Check_pH->Adjust_pH No Check_Column Is the column old or overloaded? Check_pH->Check_Column Yes Replace_Column Solution: Replace column. Reduce sample concentration. Check_Column->Replace_Column Yes Check_Silanol Are there secondary interactions with column silanols? Check_Column->Check_Silanol No Add_Modifier Solution: Add a competing base (e.g., triethylamine) to mobile phase or use a base-deactivated column. Check_Silanol->Add_Modifier Yes Other_Issues Consider extracolumn dead volume or mismatched sample solvent. Check_Silanol->Other_Issues No

Caption: Troubleshooting poor HPLC peak shape.

Causality Explained: The pyrimidine ring contains basic nitrogen atoms. If the mobile phase pH is close to the pKa of these nitrogens, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening. Operating at a pH at least 2 units away from the pKa ensures a single ionic state, resulting in sharper peaks.

Q: I am unable to separate a known impurity from the main this compound peak. How can I improve resolution?

A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k').

  • Modify Mobile Phase: The easiest first step is to change the organic modifier. If you are using acetonitrile, try methanol, or vice versa. Their different solvent properties can alter selectivity.

  • Adjust Gradient Slope: For gradient elution, decrease the slope (i.e., make the gradient longer and shallower). This gives more time for closely eluting peaks to separate.

  • Change Column Chemistry: If mobile phase adjustments fail, a change in stationary phase is needed. If you are using a standard C18 column, consider a Phenyl-Hexyl column for potential π-π interactions with the pyrimidine ring, or a Polar-Embedded column if your impurity has different hydrogen bonding capabilities.

GC Troubleshooting

Q: When is GC the appropriate technique for analyzing this compound?

A: Gas Chromatography is ideal for analyzing thermally stable and volatile compounds. For this compound itself, HPLC is generally preferred due to its polarity and molecular weight. However, GC is the gold standard for identifying and quantifying residual solvents (e.g., toluene, heptane, ethyl acetate) from the synthesis.[11] Due to the low concentration limits for these impurities, a headspace autosampler coupled with a GC-FID or GC-MS is the standard approach.[11]

Q: My residual solvent analysis by Headspace-GC shows poor reproducibility. What should I investigate?

A: Poor reproducibility in Headspace-GC often stems from sample preparation or instrument parameters.

  • Vial Sealing: Ensure every vial is perfectly sealed with a new, high-quality septum. An inconsistent seal leads to variable pressure and inconsistent injection amounts.

  • Matrix Effects: The sample matrix (the dissolved this compound) can affect the partitioning of solvents into the headspace. Ensure your calibration standards are prepared in the same solvent and at the same concentration as your sample to nullify this effect.

  • Equilibration Time & Temperature: The vial must be incubated long enough and at a high enough temperature for the volatile solvents to reach equilibrium between the sample phase and the gas phase. Verify that your equilibration time is sufficient; try increasing it by 5-10 minutes to see if reproducibility improves.

Part 3: Troubleshooting Guide - Spectroscopic Methods

While chromatography separates impurities, spectroscopy identifies them. Mass Spectrometry (MS) provides molecular weight and fragmentation information, while Nuclear Magnetic Resonance (NMR) provides the definitive structure.[1][5][13]

NMR Troubleshooting

Q: My ¹H NMR spectrum of a purified impurity shows more signals than expected. What could be the cause?

A: This is a common scenario with heterocyclic molecules like pyrimidine derivatives.[14]

  • Tautomers: The molecule may exist as a mixture of tautomers in solution, especially if there are hydroxyl or amino substituents. Each tautomer will give a distinct set of NMR signals.[14] Changing the solvent (e.g., from CDCl₃ to DMSO-d₆) can shift the equilibrium and help identify the different forms.

  • Rotamers: If the molecule has restricted rotation around a single bond (e.g., an amide), you may observe signals from multiple rotational isomers (rotamers).[14]

  • Residual Impurities: Even after purification, trace amounts of other impurities or solvents may be present.

Q: How can I definitively identify an unknown impurity's structure?

A: A suite of 2D NMR experiments is required for unambiguous structural elucidation.[14]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), establishing H-H connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to, assigning protons to their specific carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds. This is the most powerful experiment for piecing together the molecular skeleton by connecting fragments.

MS Troubleshooting

Q: How can I best utilize Mass Spectrometry for impurity identification?

A: The most powerful approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Obtain Accurate Mass: First, use a high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap. The accurate mass measurement allows you to determine the elemental formula of the impurity with high confidence.

  • Analyze Isotope Pattern: For impurities containing chlorine or bromine (potential reagents), the characteristic isotopic patterns will be clearly visible.

  • Perform MS/MS Fragmentation: Isolate the impurity's molecular ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure, which can be compared to the parent compound to deduce how it has been modified.

Part 4: Key Experimental Protocols

These protocols are provided as validated starting points. Method validation according to ICH Q2(R2) guidelines is required to demonstrate that the method is fit for its intended purpose.[16][17][18]

Protocol 1: Stability-Indicating RP-HPLC Method
  • Objective: To separate this compound from its potential degradation products and synthesis-related impurities.

  • Instrumentation: HPLC with UV/PDA Detector.

  • Methodology:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. Justification: C18 provides good hydrophobic retention for the moderately polar analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. Justification: The acid modifier improves peak shape by ensuring consistent ionization of the basic nitrogens on the pyrimidine ring.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm. Justification: The pyrimidine ring provides strong UV absorbance.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 80
      25.0 80
      25.1 10
      30.0 10

      Justification: A gradient is essential to elute a wide range of potential impurities with varying polarities in a reasonable timeframe.[19]

Protocol 2: GC-HS Analysis of Residual Solvents
  • Objective: To quantify potential residual solvents according to ICH Q3C limits.

  • Instrumentation: Gas Chromatograph with Headspace Autosampler and FID detector.

  • Methodology:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness. Justification: This phase is designed for the analysis of volatile organic compounds.

    • Carrier Gas: Helium or Hydrogen, constant flow at 2.0 mL/min.[20]

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.[11]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C (FID).

    • Headspace Parameters:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 20 min.

      • Loop Temperature: 90 °C.

    • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO) and seal immediately.

Protocol 3: Forced Degradation Study Conditions
  • Objective: To generate potential degradation products to prove the specificity of the stability-indicating HPLC method.[6]

  • Procedure: Prepare separate solutions of this compound (approx. 1 mg/mL) and expose them to the following conditions. Analyze all samples against an untreated control.

    Condition Reagent/Method Time
    Acid Hydrolysis 0.1 M HCl 24 hours at 60 °C
    Base Hydrolysis 0.1 M NaOH 4 hours at room temp
    Oxidation 3% H₂O₂ 24 hours at room temp
    Thermal Solid sample in oven 72 hours at 80 °C
    Photolytic Solution under ICH-specified light Expose to 1.2 million lux hours

    Note: These conditions are starting points and should be adjusted to achieve the target degradation of 5-20%.[4]

References

Scale-up challenges in the production of "2-Ethylpyrimidine-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of 2-Ethylpyrimidine-5-carbaldehyde

Overview

This technical support guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this compound. This key heterocyclic intermediate is often synthesized via the Vilsmeier-Haack reaction, a powerful but nuanced formylation method.[1][2] Scaling this process from the bench to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity profiles, and product isolation.

This document provides a structured, problem-oriented guide in a question-and-answer format to address common issues encountered during production. It combines mechanistic explanations with practical, field-proven troubleshooting strategies to ensure process robustness, safety, and product quality.

Section 1: Synthesis & Reaction Optimization FAQs

This section focuses on the core chemical transformation and common issues affecting yield and purity at the laboratory scale, which are often magnified during scale-up. The primary synthesis route discussed is the Vilsmeier-Haack formylation of 2-ethylpyrimidine.

Q1: My reaction is showing low conversion or stalling completely. What are the likely causes?

Answer: Low conversion in a Vilsmeier-Haack reaction is typically linked to the generation or reactivity of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, and the nucleophilicity of the pyrimidine substrate.[1][3]

Causality & Troubleshooting Steps:

  • Inefficient Vilsmeier Reagent Formation: The reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) forms the electrophilic Vilsmeier reagent.[4] This step is critical and moisture-sensitive.

    • Moisture Contamination: Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Water will rapidly quench the Vilsmeier reagent and POCl₃.

    • Incorrect Stoichiometry: A common starting point is 1.5 equivalents of Vilsmeier reagent relative to the substrate.[4] For a less reactive heterocycle like pyrimidine, you may need to increase this to 2.0-3.0 equivalents. Experiment with small-scale trials to find the optimal ratio.

    • Order of Addition: Always add POCl₃ slowly to cold (0 °C) DMF. This exothermic reaction needs to be controlled to prevent reagent degradation.[5]

  • Sub-optimal Reaction Temperature: Pyrimidine is an electron-deficient heterocycle, making it less reactive than electron-rich systems like pyrroles or furans.[1]

    • Low Temperature: While reagent formation is done at 0 °C, the subsequent formylation step may require elevated temperatures (e.g., 60-80 °C) to drive the reaction to completion.

    • Monitoring is Key: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a gradual increase in temperature may be necessary.[6]

Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?

Answer: Byproduct formation often arises from the high reactivity of the reagents or harsh reaction conditions.

Common Byproducts & Prevention Strategies:

Byproduct TypeProbable CausePrevention & Mitigation Strategy
Polymeric material/tar Excessively high reaction temperature or prolonged reaction times.Maintain strict temperature control. Do not exceed the optimal temperature determined during optimization studies. Quench the reaction as soon as monitoring indicates completion.
Chlorinated Pyrimidines Though less common on an unsubstituted ring, excess POCl₃ at high temperatures can lead to side reactions.Use the minimum effective stoichiometry of POCl₃. Ensure the temperature does not overshoot the target.
Starting Material Degradation Instability of the 2-ethylpyrimidine starting material under strongly acidic Vilsmeier conditions.Ensure the starting material is pure. Impurities can act as catalysts for decomposition. Maintain the lowest effective reaction temperature.
Experimental Protocol: Lab-Scale Synthesis & Monitoring

This protocol provides a validated starting point for synthesis.

  • Reagent Preparation:

    • To a 3-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 equiv.).

    • Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation:

    • Slowly add POCl₃ (1.5 equiv.) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes. The solution should become a thicker, pale-yellow salt suspension.

  • Formylation Reaction:

    • Add a solution of 2-ethylpyrimidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., 1,2-dichloroethane) to the Vilsmeier reagent at 0 °C.

    • Slowly warm the reaction mixture to 75 °C and hold for 2-4 hours.[5]

  • Reaction Monitoring (TLC):

    • Prepare a TLC plate (silica gel).

    • Spot the starting material, a co-spot, and the reaction mixture.

    • Elute with a mobile phase such as 30% Ethyl Acetate in Hexane.

    • Visualize under UV light (254 nm). The reaction is complete when the starting material spot is consumed.

Section 2: Scale-Up & Process Control

Transitioning from grams to kilograms introduces challenges in mass and heat transfer, reagent handling, and work-up procedures.

Q3: The formation of the Vilsmeier reagent is highly exothermic and difficult to control at a larger scale. How can this be managed safely?

Answer: This is one of the most critical scale-up challenges. The reaction of POCl₃ and DMF can generate significant heat, leading to pressure buildup and potential thermal runaway.

Process Control Strategies:

  • Reverse Addition: Instead of adding POCl₃ to DMF, consider adding DMF to POCl₃. While counterintuitive to some lab procedures, this can sometimes offer better control as the initial reaction is in a larger volume of the less reactive component. This must be validated at a small scale first.

  • Use of a Co-solvent: Performing the reaction in a suitable inert solvent (e.g., 1,2-dichloroethane, acetonitrile) can help dissipate heat more effectively by increasing the thermal mass of the reaction mixture.

  • Jacketed Reactor Control: Utilize a reactor with efficient cooling and a large surface-area-to-volume ratio. Maintain a low coolant temperature (e.g., -10 °C) to create a sufficient temperature differential (ΔT) for heat removal.

  • Controlled Addition Rate: The most crucial parameter. Use a high-precision dosing pump to add the limiting reagent at a rate that allows the cooling system to maintain the target temperature without being overwhelmed. The addition rate should be linked to the internal temperature reading.

Q4: My work-up procedure is violent and results in inconsistent product quality. How can I improve the quenching and isolation steps at scale?

Answer: Quenching the reaction mixture with an aqueous solution is highly exothermic and involves the hydrolysis of excess POCl₃ and the iminium salt intermediate.

Optimized Quenching & Work-up Protocol:

  • Controlled Quench: Instead of adding the reaction mixture to water/base, perform a "reverse quench." Cool the reaction mixture to 0-5 °C. Slowly add a pre-chilled aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[4] Avoid strong bases like NaOH initially, as they can cause rapid, uncontrolled hydrolysis and potential side reactions.

  • pH Adjustment: After the initial quench and hydrolysis, adjust the pH to ~7-8 with a more concentrated base if needed.

  • Extraction: Extract the product with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions to ensure complete recovery.

  • Brine Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.[4]

  • Solvent Swap: If the extraction solvent is not ideal for crystallization, perform a solvent swap via distillation.

Troubleshooting Workflow for Scale-Up Issues

The following diagram outlines a logical flow for diagnosing common scale-up problems.

ScaleUp_Troubleshooting Start Problem Encountered During Scale-Up Exotherm Poor Temperature Control / Exotherm Start->Exotherm LowYield Low Yield / Stalled Reaction Start->LowYield Impurity High Impurity Profile Start->Impurity Workup Difficult Work-up / Isolation Start->Workup Sol_Exo1 Reduce Addition Rate Exotherm->Sol_Exo1 Sol_Exo2 Improve Reactor Cooling (Lower Coolant Temp) Exotherm->Sol_Exo2 Sol_Exo3 Add Inert Co-Solvent Exotherm->Sol_Exo3 Sol_Yield1 Verify Anhydrous Conditions LowYield->Sol_Yield1 Sol_Yield2 Increase Reagent Stoichiometry LowYield->Sol_Yield2 Sol_Yield3 Increase Reaction Temp/Time Post-Addition LowYield->Sol_Yield3 Sol_Imp1 Lower Reaction Temperature Impurity->Sol_Imp1 Sol_Imp2 Analyze Raw Materials for Purity Impurity->Sol_Imp2 Sol_Imp3 Optimize Quench Conditions (milder base) Impurity->Sol_Imp3 Sol_Work1 Perform Controlled 'Reverse' Quench Workup->Sol_Work1 Sol_Work2 Optimize Extraction Solvent & pH Workup->Sol_Work2 Sol_Work3 Implement Crystallization Study Workup->Sol_Work3 Vilsmeier_Mechanism Reagents DMF + POCl₃ VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Reagents->VilsmeierReagent Step 1: Reagent Formation Intermediate Iminium Intermediate VilsmeierReagent->Intermediate Step 2: Electrophilic Attack Pyrimidine 2-Ethylpyrimidine (Nucleophile) Pyrimidine->Intermediate Step 2: Electrophilic Attack Hydrolysis Aqueous Work-up (H₂O) Intermediate->Hydrolysis Step 3: Hydrolysis Product This compound Hydrolysis->Product

References

Removing unreacted starting materials from "2-Ethylpyrimidine-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Ethylpyrimidine-5-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this compound, a critical intermediate in pharmaceutical and agrochemical development.[1][2] Our focus is on the practical removal of unreacted starting materials and common process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable starting materials and process-related impurities I need to remove from my crude this compound?

Answer: The impurities present in your crude product are intrinsically linked to the synthetic route employed. The two most common pathways to this compound are the Vilsmeier-Haack formylation and the lithiation-formylation of a pre-functionalized pyrimidine.

  • Vilsmeier-Haack Route: If you used 2-ethylpyrimidine as your substrate with a Vilsmeier reagent (generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)), you should anticipate the following impurities:[3][4][5]

    • Unreacted 2-ethylpyrimidine: A less polar, more volatile starting material.

    • Residual DMF: A high-boiling point polar solvent.

    • Phosphorus-containing byproducts: Highly polar, water-soluble species resulting from the hydrolysis of POCl₃.

  • Lithiation-Formylation Route: If you started with a precursor like 5-bromo-2-ethylpyrimidine, followed by lithium-halogen exchange and quenching with a formylating agent (e.g., ethyl formate), potential impurities include:[6][7][8]

    • Unreacted 5-bromo-2-ethylpyrimidine: The starting halide.

    • De-halogenated byproduct (2-ethylpyrimidine): Formed if the organolithium intermediate is quenched by a proton source.

    • Byproducts from the formylating agent.

Identifying the likely contaminants based on your synthesis is the foundational step for designing an effective purification strategy.

Q2: How should I perform an initial purity assessment of my crude product?

Answer: A rapid and effective initial assessment is crucial. We recommend Thin-Layer Chromatography (TLC) as the primary diagnostic tool.[9]

Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system). The distance a compound travels up the plate (Retention Factor, Rf) is indicative of its polarity.

Protocol for Diagnostic TLC:

  • Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). On a silica gel TLC plate, spot the crude mixture, a co-spot (crude mixture plus a reference standard of the pure product, if available), and the reference standard itself.

  • Elution: Develop the plate in a sealed chamber containing a pre-determined solvent system (see Q7 for selection). A common starting point is a mixture of a non-polar and a polar solvent, such as 70:30 Hexane:Ethyl Acetate.

  • Visualization: Visualize the separated spots under a UV lamp (254 nm). Most pyrimidine derivatives are UV-active.

  • Analysis: The number and intensity of spots other than your desired product give a qualitative measure of purity. Unreacted starting materials like 2-ethylpyrimidine will typically have a higher Rf (be less polar) than the aldehyde product. Highly polar byproducts (e.g., from the Vilsmeier reaction) may remain at the baseline (Rf = 0).

For a more quantitative and rigorous assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard, capable of detecting impurities at levels down to ~0.01-0.1%.[10][11]

Q3: My crude product is a solid. Is recrystallization a viable purification method?

Answer: Absolutely. If your crude product is solid and the impurities have different solubility profiles from your target compound, recrystallization is an excellent and scalable purification technique.[12]

Causality: The principle of recrystallization relies on the fact that the solubility of most solids increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[13]

Detailed Protocol: Cooling Crystallization

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below (see Q4). Ethanol or isopropanol are often good starting points.[14][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystal Growth: Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals rather than a precipitate.[12] Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum.

Q4: How do I troubleshoot common recrystallization problems?

Answer: Even a well-established technique like recrystallization can present challenges. Here are solutions to common issues.

Problem Probable Cause Solution & Scientific Rationale
No crystals form upon cooling. 1. Solution is not supersaturated: Too much solvent was added. 2. Inappropriate solvent choice: The compound is too soluble even at low temperatures.1. Boil off excess solvent to increase the concentration and re-cool. 2. Select a less-solubilizing solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., hexane) at an elevated temperature until turbidity persists, then cool slowly.[9]
Product "oils out" instead of crystallizing. 1. Melting point is below the solvent's boiling point. 2. Supersaturation is too high, or cooling is too rapid. 1. Use a lower-boiling point solvent. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and ensure very slow cooling. Seeding with a pure crystal can also provide a nucleation site for proper crystal growth.[9]
Purity does not improve significantly. Impurities have a similar solubility profile to the desired product.Switch to a different solvent system or employ an alternative purification method. Column chromatography is the logical next step as it separates based on polarity, a different physical property than solubility.[9]
Q5: Recrystallization was ineffective. How do I approach purification using column chromatography?

Answer: Column chromatography is a more powerful technique for separating compounds with similar physical properties. It is the method of choice when recrystallization fails or when dealing with oily products.[16][17]

Core Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried through by a liquid mobile phase (eluent). Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds adsorb more strongly to the stationary phase and elute slower.

Purification Workflow Logic

G cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Purification Execution cluster_3 Final Verification TLC 1. Purity Assessment (TLC) Decision 2. Is product solid? Do impurities have different solubility? TLC->Decision Recrystallization 3a. Recrystallization Decision->Recrystallization  Yes Chromatography 3b. Column Chromatography Decision->Chromatography  No / Failed Purity_Check 4. Final Purity Check (TLC, HPLC, NMR) Recrystallization->Purity_Check Chromatography->Purity_Check

Caption: Decision workflow for purifying this compound.

Detailed Protocol: Silica Gel Column Chromatography

  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities (see Q7).

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your eluent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (often the eluent itself or a slightly more polar solvent like dichloromethane). Carefully load this solution onto the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for equilibrium and effective separation.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Q6: How do I select the optimal mobile phase for column chromatography?

Answer: The selection of the mobile phase (eluent) is critical for achieving good separation. The process begins with TLC experiments.

Systematic Approach:

  • Start Simple: Begin with a binary system of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Run TLC Plates: Spot your crude mixture on several TLC plates and develop them in different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Identify the Optimal Ratio: The ideal system is one where the Rf of your target compound is ~0.3, and it is well-separated from all impurity spots.

  • Consider Additives for Basic Compounds: Pyrimidines are basic heterocycles and can "tail" (smear) on acidic silica gel. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the mobile phase can neutralize active sites on the silica, resulting in sharper bands and improved separation.[9]

Table of Common Solvent Systems (in order of increasing polarity):

Solvent System Typical Application Notes
Hexane / Ethyl AcetateStandard choice for compounds of moderate polarity. Versatile and effective.A good starting point for most pyrimidine derivatives.
Dichloromethane / MethanolFor more polar compounds that do not move in Hex/EtOAc.Methanol is a very strong eluent; add it sparingly (1-10%).
Chloroform / MethanolAn alternative to DCM/MeOH. A literature example uses 5% MeOH in CHCl₃ for pyrimidine-5-carboxaldehyde.[6]Be aware of the higher toxicity of chloroform.
Q7: What analytical techniques should I use to confirm the purity and identity of my final product?

Answer: After purification, you must confirm both the purity and the structural identity of your this compound. A combination of methods is required for a comprehensive analysis.

  • Chromatographic Purity (HPLC): High-Performance Liquid Chromatography with UV detection is the industry standard for determining purity. A single sharp peak at the correct retention time, with an area percentage >95% (or as required), indicates high purity.[10][18]

  • Structural Confirmation (NMR): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. The chemical shifts, integration, and coupling patterns of the protons and carbons should match the expected structure of this compound. NMR can also be used to detect and identify residual starting materials or byproducts.[19]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. This is typically done via GC-MS or LC-MS.

  • Physical Properties: The melting point of a crystalline solid is a good indicator of purity. A sharp melting point close to the literature value suggests a pure compound. For 2-(Ethylthio)pyrimidine-5-carbaldehyde, a related compound, the melting point is reported as 64-66 °C.[1]

Logical Relationships in Purification

G cluster_0 Crude Product cluster_1 Purification Methods cluster_2 Purified Product & Waste Crude This compound + Starting Materials + Byproducts Recrystallization Recrystallization (Separates by Solubility) Crude->Recrystallization Chromatography Column Chromatography (Separates by Polarity) Crude->Chromatography Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Impurities Impurities in Solution (Mother Liquor / Eluent) Recrystallization->Impurities Chromatography->Pure_Product Chromatography->Impurities

Caption: Relationship between crude material, methods, and final products.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Ethylpyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive molecules, including nucleic acids and a variety of therapeutic agents.[1][2] Among the vast landscape of pyrimidine-based compounds, derivatives of 2-substituted pyrimidine-5-carbaldehyde have emerged as a class of significant interest, demonstrating a wide spectrum of pharmacological activities. This guide provides an in-depth, objective comparison of the biological performance of 2-Ethylpyrimidine-5-carbaldehyde derivatives and their alternatives, supported by experimental data and detailed protocols.

Introduction to 2-Substituted Pyrimidine-5-carbaldehyde Derivatives

The core structure, featuring a pyrimidine ring substituted at the 2-position and a carbaldehyde group at the 5-position, offers a versatile platform for chemical modification. The aldehyde functionality serves as a crucial synthetic handle for the construction of more complex molecules, such as chalcones and Schiff bases, leading to a diverse library of compounds with potential therapeutic applications.[3] The nature of the substituent at the 2-position plays a pivotal role in modulating the biological activity of these derivatives. This guide will focus on the implications of an ethyl group at this position and compare its potential activities with other reported substitutions.

Comparative Analysis of Biological Activities

Derivatives of 2-substituted pyrimidine-5-carbaldehydes have been primarily investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The fight against cancer continues to demand novel therapeutic agents with improved efficacy and reduced side effects. Pyrimidine derivatives have shown considerable promise in this area, often by targeting key enzymes and pathways involved in cancer cell proliferation and survival.[4]

Comparison with Alternative Anticancer Agents:

Derivatives of 2-substituted pyrimidine-5-carbaldehydes are often evaluated against established anticancer drugs like Doxorubicin and Lapatinib to benchmark their potency. For instance, a chalcone derivative synthesized from 2-(4-chlorophenyl)pyrimidine-5-carbaldehyde, a close structural analog to our topic of interest, has demonstrated significant cytotoxicity against breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines.[3]

Experimental Data Summary:

Compound ClassTest ModelIC50 (µM)Reference CompoundIC50 (µM)Reference
2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde derivative (Chalcone B-4)MCF-7 (Breast Cancer)6.70 ± 1.02Lapatinib9.71 ± 1.12[3]
2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde derivative (Chalcone B-4)A549 (Lung Cancer)20.49 ± 2.7Lapatinib18.21 ± 3.25[3]
Pyrido[2,3-d]pyrimidine derivative 2dA549 (Lung Cancer)Strong cytotoxicity at 50 µM--[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3bC32 (Melanoma)24.4--[6]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3bA375 (Melanoma)25.4--[6]

Causality Behind Experimental Choices: The selection of cancer cell lines such as MCF-7 and A549 is based on their prevalence and well-characterized molecular profiles, representing common forms of breast and lung cancer, respectively. The use of standard chemotherapeutic agents like Lapatinib allows for a direct comparison of the potency of the novel compounds. The MTT assay is a widely accepted and reliable method for assessing cell viability and cytotoxicity, making it a standard preliminary screening tool.[3][7]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory agents. Pyrimidine derivatives have been shown to exert anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[8][9]

Comparison with Alternative Anti-inflammatory Agents:

The anti-inflammatory potential of pyrimidine derivatives is typically compared to non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Celecoxib. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent and selective COX-2 inhibition, with some exhibiting greater efficacy than the reference drugs.[8]

Experimental Data Summary:

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM) / SIReference
Pyrimidine derivative L1COX-2Comparable to MeloxicamHighPiroxicamOutperformed[10][11]
Pyrimidine derivative L2COX-2Comparable to MeloxicamHighPiroxicamOutperformed[10][11]
1-Phenylpyrazolo[3,4-d]pyrimidine analog 69COX-20.56-Celecoxib-[8]
Thiazolo[4,5-d]pyrimidine derivative 52COX-20.87Higher than CelecoxibCelecoxib-[2]

Causality Behind Experimental Choices: The in vitro COX-1/COX-2 inhibition assay is a direct and specific method to determine the mechanism of anti-inflammatory action. The use of selective COX-2 inhibitors like Celecoxib as a reference is crucial for evaluating the selectivity of the new compounds, which is a key factor in reducing gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.

Comparison with Alternative Antimicrobial Agents:

The antimicrobial efficacy of novel pyrimidine derivatives is assessed against standard antibiotics such as Norfloxacin. For instance, certain 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives have shown excellent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12]

Experimental Data Summary:

Compound ClassMicroorganismMIC (µM/ml)Reference CompoundMIC (µg/mL)Reference
Pyrimidine derivative 12S. aureus0.87--
Pyrimidine derivative 5B. subtilis0.96--
Pyrimidine derivative 10P. aeruginosa0.77--
5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone 8dE. coli, S. aureusZone of inhibition 30-33 mmNorfloxacin-[12]

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The selection of a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains, ensures the evaluation of the broad-spectrum potential of the synthesized compounds.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][7]

Workflow Diagram:

MTT_Assay A Cell Seeding (96-well plate) B Incubation (24h) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72h) C->D E Add MTT Reagent D->E F Incubation (4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay determines the inhibitory effect of compounds on COX-1 and COX-2 enzymes.[8]

Workflow Diagram:

COX_Inhibition_Assay A Prepare Assay Buffer and Enzyme (COX-1 or COX-2) B Add Test Compound or Reference Drug A->B C Pre-incubation B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Incubation D->E F Stop Reaction E->F G Measure Prostaglandin E2 (e.g., EIA kit) F->G H Data Analysis (Calculate IC50) G->H Broth_Microdilution A Prepare Serial Dilutions of Compound in Broth B Inoculate with Bacterial/Fungal Suspension A->B C Incubation (16-20h at 37°C) B->C D Visual Inspection for Growth (Turbidity) C->D E Determine MIC (Lowest concentration with no visible growth) D->E Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor EGFR EGFR (Kinase) Growth_Factor->EGFR Binds Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Signaling_Cascade Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Promotes Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR Inhibits

References

Comparative study of different synthetic routes to "2-Ethylpyrimidine-5-carbaldehyde"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Pharmaceutical Intermediate

Introduction: The Significance of 2-Ethylpyrimidine-5-carbaldehyde

This compound is a crucial building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of biologically active compounds. The pyrimidine scaffold is a privileged structure in drug discovery, and the specific substitution pattern of an ethyl group at the 2-position and a formyl group at the 5-position allows for diverse functionalization and the generation of novel molecular entities. Its applications span various therapeutic areas, making the efficient and scalable synthesis of this intermediate a topic of significant interest for researchers and professionals in the pharmaceutical industry.

This guide provides a comprehensive and objective comparison of three distinct synthetic strategies for the preparation of this compound. By evaluating each route based on key performance indicators such as overall yield, step economy, reagent availability and toxicity, and scalability, this document aims to equip researchers with the necessary information to select the most suitable synthetic approach for their specific needs. The discussion is supported by detailed experimental protocols, mechanistic insights, and a comparative analysis of the advantages and disadvantages of each pathway.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several different angles. Here, we present a comparative study of three primary strategies:

  • Route A: Stepwise Functionalization via Formylation of 2-Ethylpyrimidine. This classic approach involves the initial synthesis of the 2-ethylpyrimidine core, followed by the introduction of the formyl group at the 5-position.

  • Route B: Pyrimidine Ring Construction from Acyclic Precursors. This convergent strategy involves the condensation of acyclic building blocks to directly form the desired substituted pyrimidine ring.

  • Route C: Post-functionalization of a Pre-existing Pyrimidine Core. This versatile route starts with a commercially available or readily synthesized pyrimidine derivative, which is then functionalized at the 2- and 5-positions through subsequent reactions.

The following table provides a high-level comparison of these three routes:

ParameterRoute A: Formylation of 2-EthylpyrimidineRoute B: Ring ConstructionRoute C: Post-functionalization
Starting Materials Ethylamidine, 1,3-dicarbonyl compound, Vilsmeier reagentSubstituted three-carbon unit, Ethylamidine2-Chloropyrimidine-5-carbaldehyde, Ethylboronic acid
Number of Steps 211
Overall Yield ModerateVariable (often moderate)Good to Excellent
Key Reagents POCl₃, DMFBase or acid catalystPalladium catalyst, Base
Scalability ModeratePotentially highHigh
Challenges Regioselectivity of formylation, handling of Vilsmeier reagentAvailability of substituted precursors, potential for side reactionsCatalyst cost and removal, optimization of coupling conditions

Detailed Analysis of Synthetic Routes

Route A: Stepwise Functionalization via Formylation of 2-Ethylpyrimidine

This two-step approach first establishes the 2-ethylpyrimidine core, which is then subjected to an electrophilic formylation reaction.

Step 1: Synthesis of 2-Ethylpyrimidine

The synthesis of 2-ethylpyrimidine can be achieved through the well-established Pinner synthesis, which involves the condensation of ethylamidine with a 1,3-dicarbonyl compound or its equivalent.[1][2][3]

Experimental Protocol: Synthesis of 2-Ethylpyrimidine

  • To a solution of sodium ethoxide in ethanol, add ethylamidine hydrochloride and a suitable 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal).

  • Reflux the reaction mixture for several hours.

  • After cooling, neutralize the mixture and extract the product with an organic solvent.

  • Purify the crude product by distillation or column chromatography to obtain 2-ethylpyrimidine.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The pyrimidine ring, while generally electron-deficient, can undergo electrophilic substitution at the 5-position, which is the least electron-deficient carbon atom.[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Ethylpyrimidine

  • In a cooled, inert atmosphere, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.

  • To this mixture, add 2-ethylpyrimidine dropwise, maintaining a low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by pouring it onto crushed ice, followed by neutralization with a base.

  • Extract the product with an organic solvent and purify by column chromatography.

Causality and Mechanistic Insights:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic chloroiminium ion (Vilsmeier reagent). The 2-ethylpyrimidine, acting as a nucleophile, attacks this electrophile at the C-5 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The ethyl group at the 2-position is an electron-donating group, which can slightly activate the pyrimidine ring towards electrophilic attack, favoring the formylation at the 5-position.

Route B: Pyrimidine Ring Construction from Acyclic Precursors

This strategy offers a more convergent approach by assembling the target molecule from simple, acyclic starting materials. This method is a cornerstone of pyrimidine synthesis.[8][9][10]

Experimental Protocol: Ring Construction Synthesis

  • Prepare a suitable three-carbon synthon containing a protected or latent aldehyde group at the central carbon (e.g., a derivative of formylmalonaldehyde).

  • Condense this three-carbon unit with ethylamidine in the presence of a base or acid catalyst.

  • The reaction mixture is typically heated to facilitate cyclization and aromatization.

  • After an aqueous workup, the product is isolated and purified.

Causality and Mechanistic Insights:

The reaction proceeds via a condensation-cyclization mechanism. The ethylamidine provides the N-C-N fragment, while the three-carbon synthon provides the C-C-C backbone of the pyrimidine ring. The regiochemistry is controlled by the nature of the substituents on the three-carbon unit. A key challenge in this approach is the synthesis and stability of the required functionalized three-carbon precursor.

Route C: Post-functionalization of a Pre-existing Pyrimidine Core

This modern and highly versatile approach leverages the power of transition-metal-catalyzed cross-coupling reactions to introduce the desired substituents onto a pre-functionalized pyrimidine ring. A particularly attractive starting material for this route is 2-chloropyrimidine-5-carbaldehyde.[11][12][13]

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel under an inert atmosphere, combine 2-chloropyrimidine-5-carbaldehyde, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., K₂CO₃), and a solvent (e.g., dioxane/water).

  • Add ethylboronic acid (for Suzuki coupling) or an alternative ethyl organometallic reagent.[14][15][16][17][18][19][20][21][22][23]

  • Heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Causality and Mechanistic Insights:

The reaction proceeds via a catalytic cycle involving the palladium catalyst. The cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine, followed by transmetalation with the ethyl organometallic reagent, and finally reductive elimination to yield the 2-ethylpyrimidine product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. This approach benefits from the commercial availability of 2-chloropyrimidine-5-carbaldehyde and a wide range of compatible cross-coupling partners.

Visualization of Synthetic Pathways

To provide a clearer understanding of the discussed synthetic strategies, the following diagrams illustrate the key transformations.

Route A: Formylation of 2-Ethylpyrimidine

Route_A start Ethylamidine + 1,3-Dicarbonyl intermediate 2-Ethylpyrimidine start->intermediate Pinner Synthesis product This compound intermediate->product Vilsmeier-Haack Formylation Route_B start1 Ethylamidine product This compound start1->product start2 Functionalized 3-Carbon Synthon start2->product Condensation/ Cyclization Route_C start 2-Chloropyrimidine-5-carbaldehyde product This compound start->product Suzuki Coupling reagent Ethylboronic Acid reagent->product

References

The Compass of Discovery: A Comparative In Vitro Screening Guide for 2-Ethylpyrimidine-5-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Early Stages of Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of elimination and optimization. The pyrimidine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive framework for the in vitro screening of novel analogs derived from "2-Ethylpyrimidine-5-carbaldehyde," a reactive and versatile starting material for the synthesis of diverse compound libraries.[6][7]

This document is not a rigid protocol but rather a strategic guide. It is designed to provide a logical, self-validating workflow for identifying and characterizing promising lead compounds from a library of this compound analogs. We will delve into the causality behind experimental choices, ensuring that each step provides a clear " go/no-go " decision point, saving valuable time and resources.

The Strategic Screening Cascade: From Broad Strokes to Fine Detail

The initial phase of screening a new compound library should be viewed as a funnel. We begin with broad, high-throughput assays to quickly identify and discard compounds with undesirable characteristics, such as general cytotoxicity. As we progress, the assays become more specific, probing for desired biological activities against specific cellular targets. This tiered approach ensures that only the most promising candidates advance to more complex and resource-intensive secondary and tertiary screening.

Our proposed screening cascade for the this compound analog library is as follows:

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Lead Characterization) A This compound Analog Library B Single-Dose Cytotoxicity Assay (e.g., MTT on a cancer and non-cancer cell line) A->B Initial Filter C Primary Target-Based or Phenotypic Screen B->C Non-toxic Analogs D Dose-Response Cytotoxicity (IC50 Determination) C->D Primary Hits E Orthogonal Target-Based Assay (e.g., Enzyme Inhibition Assay) D->E F Selectivity Profiling (Against related targets) E->F Confirmed Hits G Mechanism of Action Studies (e.g., Receptor Binding Assay) F->G Selective Hits H Cell-Based Pathway Analysis G->H I Lead Candidate Prioritization H->I

Figure 1: A tiered in vitro screening cascade for this compound analogs.

Foundational Experiments: Protocols for Robust Decision-Making

The following sections provide detailed protocols for key experiments in the screening cascade. These protocols are designed to be self-validating, with integrated controls to ensure data integrity.

Protocol 1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8] This assay serves as an excellent primary screen to eliminate compounds that are broadly toxic to both cancerous and non-cancerous cells.

Objective: To determine the concentration at which a compound reduces cell viability by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Human non-cancerous cell line (e.g., MCF-10A for non-tumorigenic breast epithelial cells)

  • Complete cell culture medium

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the analog compounds in complete medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells). Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation and Controls:

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the compounds.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) to ensure the assay is responsive.

  • Blank Control: Wells containing only medium to measure background absorbance.

Protocol 2: Enzyme Inhibition Assay

Many pyrimidine derivatives exert their biological effects by inhibiting enzymes, such as kinases, which are often dysregulated in diseases like cancer.[9][10] An enzyme inhibition assay is a fundamental tool in drug discovery for quantifying how a compound modulates enzyme activity.[9][11][12]

Objective: To determine the potency of an analog in inhibiting a specific enzyme (e.g., a kinase).

Materials:

  • Purified recombinant enzyme (e.g., a specific kinase)

  • Substrate for the enzyme (e.g., a peptide that can be phosphorylated)

  • ATP (for kinase assays)

  • Assay buffer

  • This compound analogs dissolved in DMSO

  • A detection reagent that measures the product of the enzymatic reaction (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • 384-well plates

  • Plate reader (appropriate for the detection method)

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and ATP in the assay buffer at their optimal concentrations.

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the analog compounds at various concentrations into the wells of a 384-well plate.

  • Enzyme Addition: Add the enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP solution. Incubate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Self-Validation and Controls:

  • No-Enzyme Control: To determine the background signal.

  • No-Inhibitor Control (Vehicle Control): To determine the maximum enzyme activity.

  • Positive Control: A known inhibitor of the target enzyme.

Visualizing the Mechanism: A Hypothetical Signaling Pathway

To illustrate the potential mechanism of action of a lead compound, consider a hypothetical scenario where an analog, "EP-A4," is found to be a potent inhibitor of a kinase involved in a cancer-related signaling pathway.

Signaling_Pathway cluster_pathway Hypothetical Cancer Signaling Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes EPA4 Analog EP-A4 EPA4->KinaseB Inhibits

Figure 2: Hypothetical inhibition of the "Kinase B" signaling node by the analog "EP-A4".

Comparative Performance Analysis: A Data-Driven Approach

To facilitate the comparison of different analogs, all quantitative data should be summarized in a clear and structured table. The following is a hypothetical example of a comparative data table for a selection of this compound analogs.

Compound IDStructure ModificationCytotoxicity IC50 (MCF-7, µM)Cytotoxicity IC50 (MCF-10A, µM)Kinase B Inhibition IC50 (nM)Selectivity Index (MCF-10A/MCF-7)
EP-A1 R = -CH315.225.85,2001.7
EP-A2 R = -Cl8.912.12,1501.4
EP-A3 R = -OCH322.548.2>10,0002.1
EP-A4 R = -NH-Cyclopropyl2.155.48526.4
EP-A5 R = -Phenyl5.69.88901.8

Analysis of Hypothetical Data:

In this hypothetical dataset, EP-A4 emerges as the most promising lead candidate. It exhibits potent cytotoxicity against the cancer cell line (MCF-7) with an IC50 of 2.1 µM, while showing significantly lower toxicity towards the non-cancerous cell line (MCF-10A) with an IC50 of 55.4 µM. This results in a high selectivity index of 26.4, which is a desirable characteristic for a potential therapeutic agent. Furthermore, EP-A4 demonstrates potent inhibition of the target "Kinase B" with an IC50 of 85 nM. The other analogs show either weaker potency, lower selectivity, or both. This data-driven comparison allows for the clear prioritization of EP-A4 for further investigation in tertiary screening and lead optimization studies.

Conclusion: A Roadmap for Success

The in vitro screening of novel compound libraries, such as analogs of this compound, is a critical and foundational step in the drug discovery process. By employing a logical and tiered screening cascade, utilizing robust and self-validating experimental protocols, and presenting comparative data in a clear and concise manner, researchers can efficiently identify and prioritize promising lead candidates. This guide provides a strategic framework to navigate the complexities of early-stage drug discovery, ultimately increasing the probability of success in developing novel therapeutics. The versatility of the pyrimidine scaffold suggests that a well-designed screening campaign has the potential to uncover compounds with significant therapeutic value.[2][4][5]

References

A Senior Application Scientist's Guide to QSAR-Driven Drug Design: Targeting Pyrimidine-5-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, pyrimidine-5-carbaldehyde and its related derivatives serve as versatile intermediates and key pharmacophoric elements in the design of novel drugs targeting a spectrum of diseases, most notably cancer.[4][5] The rational design of these compounds is significantly accelerated by Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique that bridges the gap between a molecule's structure and its biological activity.[6][7] This guide provides a comparative analysis of various QSAR methodologies applied to pyrimidine derivatives, offering field-proven insights into model selection, experimental validation, and the interpretation of QSAR data to guide lead optimization. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative research.

The Strategic Role of QSAR in Pyrimidine Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activities.[6] For pyrimidine derivatives, which can be readily modified at multiple positions, QSAR provides an indispensable roadmap for navigating the vast chemical space.[8] The core objective is to build predictive models that can accurately estimate the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery timeline.[6][9]

The power of QSAR lies in its ability to translate complex molecular features into a mathematical relationship. This relationship, once validated, allows researchers to understand which physicochemical properties—such as steric bulk, electronics, or hydrophobicity—are critical for a desired biological effect, be it inhibiting a specific kinase or halting the proliferation of cancer cells.[10]

Choosing the Right Tool: 2D-QSAR vs. 3D-QSAR

The two primary branches of QSAR are 2D-QSAR and 3D-QSAR. The choice between them is a critical experimental decision driven by the available data and the desired level of insight.

  • 2D-QSAR: This method correlates biological activity with 2D molecular descriptors, such as molecular weight, logP (lipophilicity), and topological indices. It is computationally less intensive and is particularly useful when a crystal structure of the biological target is unavailable. A 2D-QSAR model can identify general structural features that govern activity.[11]

  • 3D-QSAR: This approach, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provides a more granular view.[12][13] It requires the 3D alignment of the molecules in a dataset and calculates steric and electrostatic fields around them. The resulting 3D contour maps offer a visual guide, indicating where modifications on the molecular scaffold are likely to enhance or diminish activity.[14] This is the preferred method when aiming for precise, structure-guided lead optimization.

Comparative Analysis of QSAR Models for Pyrimidine Derivatives

Numerous QSAR studies have been successfully applied to pyrimidine derivatives, primarily in the context of anticancer drug discovery. These studies often target protein kinases, as the pyrimidine scaffold is a well-established "hinge-binding" motif that can anchor inhibitors into the ATP-binding site of these enzymes.[15][16][17] Below is a comparative summary of representative 3D-QSAR studies, highlighting the targeted kinase, the methodologies used, and their statistical robustness.

Study Focus (Target) QSAR Method Key Statistical Parameters Key Findings & Insights Reference
AXL Kinase Inhibitors CoMFA & CoMSIACoMFA: q²=0.700, r²=0.911, r²_pred=0.709 CoMSIA: q²=0.622, r²=0.875, r²_pred=0.668The models provided robust predictions and highlighted structural requirements for AXL kinase inhibition, guiding the design of new anticancer agents.[15]
EGFR Inhibitors CoMFA & CoMSIACoMFA: q²=0.574, r²=0.970 CoMSIA: q²=0.575, r²=0.968High predictive ability was achieved, leading to the design of nine new potential EGFR inhibitors with improved activity profiles.[16]
LSD1 Inhibitors CoMFA & CoMSIACoMFA: q²=0.802, r²_ncv=0.979 CoMSIA: q²=0.799, r²_ncv=0.982The models demonstrated excellent statistical significance, emphasizing the importance of electrostatic, hydrophobic, and H-bond donor fields for activity.[18]
VEGFR3 Inhibitors CoMFA & CoMSIACoMFA: q²=0.818, r²=0.917 CoMSIA: q²=0.801, r²=0.897The models identified key structural features for inhibiting VEGFR3 in triple-negative breast cancer, with contour maps indicating that bulky groups in specific regions are favorable.[19]

Causality Behind the Data: The statistical parameters in the table are crucial for model validation. (cross-validated r²) indicates the internal predictive ability of the model; a value > 0.5 is generally considered good. represents the coefficient of determination, showing how well the model fits the training data. r²_pred or r²_ext measures the model's ability to predict the activity of an external test set of compounds not used in model generation, which is the ultimate test of a QSAR model's real-world utility.[15][17] The consistent success of CoMFA and CoMSIA across different kinase targets underscores the utility of 3D-QSAR in designing potent and selective pyrimidine-based inhibitors.[15][16][18][19]

Experimental Framework: From QSAR Model to Lab Bench

A predictive QSAR model is only as valuable as its ability to guide tangible experiments. This section provides the essential workflows and protocols to bridge the gap between in silico design and experimental validation.

The QSAR Modeling Workflow: A Self-Validating System

The development of a trustworthy QSAR model follows a rigorous, multi-step process designed to ensure its statistical validity and predictive power. Each step serves as a checkpoint for quality control.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Rigorous Validation cluster_3 Application Data_Curation 1. Dataset Curation (Congeneric series, consistent assay data) Structure_Opt 2. Structure Optimization (Energy Minimization) Data_Curation->Structure_Opt Alignment 3. Molecular Alignment (Crucial for 3D-QSAR) Structure_Opt->Alignment Descriptor_Calc 4. Descriptor Calculation (e.g., CoMFA/CoMSIA fields) Alignment->Descriptor_Calc Model_Build 5. Model Building (e.g., PLS analysis) Descriptor_Calc->Model_Build Internal_Val 6. Internal Validation (Cross-validation, q²) Model_Build->Internal_Val External_Val 7. External Validation (Predicting a test set, r²_pred) Internal_Val->External_Val Interpretation 8. Model Interpretation (Contour Map Analysis) External_Val->Interpretation Design 9. Design of New Compounds Interpretation->Design

Caption: A typical workflow for developing a predictive 3D-QSAR model.

Synthesis Protocol: Vilsmeier-Haack Formylation for Pyrimidine-5-carbaldehyde

The aldehyde functional group at the C5 position is a key synthetic handle. The Vilsmeier-Haack reaction is a classic and effective method for introducing this group onto an activated pyrimidine ring.

Objective: To synthesize a pyrimidine-5-carbaldehyde derivative from a suitable pyrimidine precursor.

Materials:

  • 2,4-diamino-6-hydroxypyrimidine (or other suitable activated pyrimidine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath, round-bottom flask, magnetic stirrer

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate and brine for extraction

  • Anhydrous sodium sulfate for drying

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Vilsmeier Reagent Formation (Self-Validating Checkpoint): In a fume hood, cool a flask containing DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. The formation of a solid, crystalline complex (the Vilsmeier reagent) is an indication that the reagent is forming correctly. This step is highly exothermic and must be done with caution.

  • Reaction with Pyrimidine: To the pre-formed Vilsmeier reagent, add the pyrimidine precursor portion-wise, maintaining the temperature below 10°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion.

  • Workup (Hydrolysis): Cool the reaction mixture in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~7-8. This step must be performed slowly to control the vigorous effervescence.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the pure pyrimidine-5-carbaldehyde derivative.

Biological Assay Protocol: MTT Assay for Anticancer Activity

To validate the QSAR model's predictions, newly synthesized compounds must be tested for their biological activity. The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[20]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of synthesized pyrimidine derivatives against a human cancer cell line (e.g., MCF-7 breast cancer or HCT-116 colon cancer).[20]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized pyrimidine compounds dissolved in DMSO (stock solutions)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (cell culture grade)

  • 96-well plates, multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture media. Add these dilutions to the appropriate wells.

    • Self-Validating Controls (Critical):

      • Negative Control: Wells with cells treated only with media containing the same percentage of DMSO used for the compounds (vehicle control).

      • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).

      • Blank Control: Wells with media only (no cells).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Interpreting QSAR for Rational Drug Design

The true utility of a 3D-QSAR model is realized through the interpretation of its contour maps. These maps provide a visual hypothesis of the structure-activity relationship.

Pharmacophore cluster_0 CoMFA/CoMSIA Contour Map Interpretation Steric_Fav Sterically Favorable (Green) Molecule Pyrimidine Scaffold Steric_Fav->Molecule Add bulky group here Steric_Unfav Sterically Unfavorable (Yellow) Elec_Pos_Fav Positive Charge Favorable (Blue) Elec_Neg_Fav Negative Charge Favorable (Red) Elec_Neg_Fav->Molecule Add e⁻ withdrawing group here

Caption: Interpreting 3D-QSAR contour maps to guide molecular modification.

  • Steric Maps (Green/Yellow): Green contours indicate regions where bulky, sterically favorable groups increase biological activity.[19] Yellow contours highlight areas where steric bulk is detrimental, suggesting smaller substituents are preferred.

  • Electrostatic Maps (Blue/Red): Blue contours show where positive charge is favorable, guiding the addition of electropositive groups. Red contours indicate regions where negative charge enhances activity, suggesting the placement of electronegative atoms or electron-withdrawing groups.[12]

By overlaying these maps onto the structure of a lead compound, a medicinal chemist can make informed decisions. For instance, if a green contour appears near a phenyl ring on the pyrimidine scaffold, it suggests that adding a substituent like a methyl or chloro group to that ring could enhance binding and, consequently, biological activity.

Conclusion and Future Perspectives

QSAR modeling, particularly 3D-QSAR, is a powerful and validated strategy in the rational design of pyrimidine-5-carbaldehyde derivatives and related compounds.[7][21][22] The comparative analysis shows that methods like CoMFA and CoMSIA consistently yield robust and predictive models for various biological targets, especially protein kinases.[15][16][18][19] By integrating these computational insights with established protocols for chemical synthesis and biological evaluation, research teams can significantly enhance the efficiency of the drug discovery process.

The future of this field will likely involve the integration of machine learning and artificial intelligence to build more sophisticated and predictive QSAR models from larger and more diverse datasets. As our understanding of the molecular drivers of disease deepens, QSAR will remain a critical tool for designing the next generation of targeted, effective pyrimidine-based therapeutics.

References

The Evolving Landscape of Pyrimidine-Based Fungicides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous battle against phytopathogenic fungi, which pose a significant threat to global food security, the development of effective and sustainable fungicides is paramount. Among the diverse chemical scaffolds explored for antifungal activity, pyrimidine derivatives have emerged as a cornerstone in modern crop protection.[1] These heterocyclic compounds form the basis of several commercially successful fungicides, valued for their broad-spectrum activity and diverse modes of action.[2][3][4] This guide provides a comprehensive comparison of the efficacy of fungicides derived from pyrimidine scaffolds, with a focus on the anilinopyrimidine class, for which "2-Ethylpyrimidine-5-carbaldehyde" serves as a crucial synthetic precursor for novel derivatives. We will delve into their mechanisms of action, compare their performance against key alternatives using experimental data, and provide detailed protocols for efficacy evaluation to aid researchers in the development of next-generation fungicidal agents.

The Pyrimidine Core: A Foundation for Potent Antifungal Activity

The versatility of the pyrimidine ring allows for extensive chemical modification, leading to a wide array of derivatives with distinct biological activities.[1] In the realm of fungicides, the anilinopyrimidines, such as cyprodinil and pyrimethanil, are prominent examples.[2][4] These compounds have demonstrated significant efficacy against a range of fungal pathogens, particularly Botrytis cinerea, the causal agent of gray mold.[5]

The primary mode of action for anilinopyrimidine fungicides is the inhibition of methionine biosynthesis, an essential amino acid for protein synthesis in fungi.[2][6] This disruption of protein synthesis interferes with the secretion of hydrolytic enzymes that are crucial for the fungal infection process, thereby providing both protective and curative activity.[2][6] However, recent research also suggests that anilinopyrimidines may have a more complex mode of action, potentially involving mitochondrial function.

Comparative Efficacy of Pyrimidine-Based Fungicides and Alternatives

The selection of an appropriate fungicide depends on various factors, including the target pathogen, crop, and the potential for resistance development. The Fungicide Resistance Action Committee (FRAC) classifies fungicides based on their mode of action to aid in resistance management.[7][8][9][10] Anilinopyrimidines are classified under FRAC Group 9.[11]

Below is a comparative overview of the efficacy of anilinopyrimidine fungicides against other commonly used fungicide classes for the control of gray mold (Botrytis cinerea).

Fungicide Class (FRAC Group)Representative Active Ingredient(s)Mode of ActionEfficacy against Botrytis cinereaResistance Risk
Anilinopyrimidines (9) Cyprodinil, PyrimethanilInhibition of methionine biosynthesisGood to ExcellentMedium
Phenylpyrroles (12) FludioxonilAffects signal transduction (osmoregulation)ExcellentLow to Medium
Succinate Dehydrogenase Inhibitors (SDHIs) (7) Boscalid, FluopyramInhibition of cellular respiration (Complex II)ExcellentMedium to High
Quinone outside Inhibitors (QoIs) (11) Azoxystrobin, PyraclostrobinInhibition of cellular respiration (Complex III)Variable (resistance is widespread)High
Dicarboximides (2) IprodioneAffects lipid peroxidation and membrane functionGood (resistance is common)High

Data synthesized from multiple sources indicating general efficacy trends. Specific performance may vary based on pathogen population and environmental conditions.

Experimental data from various studies consistently demonstrates the effectiveness of anilinopyrimidines. For instance, in vitro studies have shown that pyrimethanil and cyprodinil effectively inhibit the mycelial growth of Botrytis cinerea, with EC50 values (the concentration that inhibits 50% of growth) often in the low µg/mL range.[5][12] However, some studies have indicated that fludioxonil may exhibit greater potency in inhibiting both mycelial growth and spore germination of B. cinerea compared to pyrimethanil.[5]

It is crucial to note that fungicide resistance is a significant challenge.[13] Resistance to anilinopyrimidines has been reported in various fungal populations, necessitating careful management strategies, such as rotating fungicides with different modes of action.[2][11]

Visualizing the Fungicidal Action and Evaluation Workflow

To better understand the mechanisms and evaluation processes discussed, the following diagrams illustrate the proposed signaling pathway of anilinopyrimidine fungicides and a typical workflow for in vitro efficacy testing.

anilinopyrimidine_moa cluster_fungus Fungal Cell Anilinopyrimidine Anilinopyrimidine Methionine_Biosynthesis Methionine Biosynthesis Pathway Anilinopyrimidine->Methionine_Biosynthesis Inhibits Protein_Synthesis Protein Synthesis Methionine_Biosynthesis->Protein_Synthesis Supplies Methionine Hydrolytic_Enzymes Secretion of Hydrolytic Enzymes Protein_Synthesis->Hydrolytic_Enzymes Infection Host Plant Infection Hydrolytic_Enzymes->Infection fungicide_efficacy_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate 1. Fungal Isolate Culture Inoculation 4. Inoculate Media with Fungal Plugs Isolate->Inoculation Media 2. Prepare Poisoned Growth Media Media->Inoculation Serial_Dilution 3. Serial Dilution of Test Compounds Serial_Dilution->Media Incubation 5. Incubate under Controlled Conditions Inoculation->Incubation Measurement 6. Measure Mycelial Growth Diameter Incubation->Measurement Calculation 7. Calculate Percent Inhibition Measurement->Calculation EC50 8. Determine EC50 Value Calculation->EC50

References

A Comparative Guide to 2-Ethylpyrimidine-5-carbaldehyde Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrimidine nucleus stands out due to its presence in the building blocks of life, DNA and RNA, and its derivatives' broad spectrum of pharmacological activities.[1] This guide provides an in-depth technical comparison of 2-ethylpyrimidine-5-carbaldehyde derivatives and their analogs as potential anticancer agents, offering insights into their synthesis, mechanism of action, and cytotoxic efficacy, supported by experimental data.

The Promise of Pyrimidine Scaffolds in Oncology

The pyrimidine ring is a fundamental component of several clinically approved anticancer drugs, such as 5-fluorouracil and gemcitabine, which primarily act as antimetabolites, interfering with nucleic acid synthesis.[2] More recent research has focused on developing pyrimidine derivatives as targeted therapies, particularly as kinase inhibitors.[3] The structural versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[4] The introduction of a carbaldehyde group at the 5-position and an ethyl group at the 2-position of the pyrimidine ring presents a unique chemical entity with the potential for novel interactions with biological targets.

Synthesis of 2-Substituted Pyrimidine-5-carbaldehyde Derivatives: A Representative Protocol

For instance, the synthesis of a 2-amino-4-substituted-pyrimidine-5-carbaldehyde can be achieved through a sequential nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow start 2,4-Dichloropyrimidine- 5-carbaldehyde step1 SNAr Reaction with Primary/Secondary Amine (e.g., Indoline) in EtOH/MeOH with NaOH start->step1 intermediate 2-Amino-4-(substituted)- 6-chloropyrimidine-5-carbaldehyde step1->intermediate step2 Optional further substitution or modification at C4/C6 intermediate->step2 product Final 2-Substituted Pyrimidine-5-carbaldehyde Derivative step2->product

A generalized synthetic workflow for 2-substituted pyrimidine-5-carbaldehydes.

Experimental Protocol: Synthesis of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde [6]

  • Step 1: Initial Nucleophilic Substitution. To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in ethanol or methanol (5.0 mL), add sodium hydroxide (0.2 g, 5 mmol).

  • Step 2: Reaction Monitoring. Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isolation and Purification. The resulting solid precipitate is isolated by filtration and recrystallized from ethanol to yield the purified product.

This protocol can be adapted for the synthesis of this compound derivatives by starting with a suitable precursor and using an appropriate ethylating agent.

Comparative Anticancer Activity

The true potential of these novel pyrimidine derivatives lies in their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile Compound 11b HCT-116 (Colon)3.37[7]
HepG-2 (Liver)3.04[7]
MCF-7 (Breast)4.14[7]
A549 (Lung)2.4[7]
Pyrimidine-aryl urea Compound 4b SW480 (Colon)11.08[8]
Standard Chemotherapy Doxorubicin MCF-7 (Breast)~1.4[9]
Cisplatin A549 (Lung)Varies[10]
Targeted Therapy Erlotinib (EGFR Inhibitor)HepG-2 (Liver)0.87[11]
A549 (Lung)1.12[11]
MCF-7 (Breast)5.27[11]

The data indicates that pyrimidine-5-carbonitrile derivatives, which are structurally related to pyrimidine-5-carbaldehydes, exhibit potent anticancer activity, in some cases comparable to or even exceeding that of standard chemotherapy drugs and targeted therapies.[7]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of pyrimidine derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell signaling and apoptosis (programmed cell death).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Many pyrimidine derivatives have been designed as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[3] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can inhibit downstream signaling pathways, leading to cell cycle arrest and apoptosis.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream P Pyrimidine 2-Ethylpyrimidine-5- carbaldehyde Derivative Pyrimidine->EGFR Inhibition Apoptosis Apoptosis Pyrimidine->Apoptosis ATP ATP ATP->EGFR Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Inhibition of the EGFR signaling pathway by a pyrimidine derivative.

The IC50 values for EGFR inhibition by some pyrimidine-5-carbonitrile derivatives have been reported in the nanomolar range, indicating high potency. For instance, compound 10b from a series of pyrimidine-5-carbonitrile derivatives showed an EGFR inhibitory IC50 of 8.29 nM.[11]

Induction of Apoptosis

A crucial mechanism by which many anticancer agents exert their effects is the induction of apoptosis. Pyrimidine derivatives have been shown to trigger this programmed cell death cascade through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8]

Experimental Protocols for Efficacy Evaluation

To assess the anticancer potential of novel this compound derivatives, standardized in vitro assays are essential.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][13]

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their structural similarity to known active pyrimidine analogs suggests potential for potent cytotoxic activity, possibly through mechanisms involving kinase inhibition and the induction of apoptosis. The comparative data presented in this guide highlights the potential of the pyrimidine scaffold in oncology. Further research, including the synthesis and comprehensive biological evaluation of a library of this compound derivatives, is warranted to fully elucidate their therapeutic potential and structure-activity relationships.

References

A Comparative Guide to Alternative Reagents for the Formylation of 2-Ethylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a heterocyclic scaffold is a cornerstone transformation in medicinal chemistry and drug development. Formylated pyrimidines, in particular, serve as versatile intermediates for constructing a diverse array of bioactive molecules and complex pharmaceutical agents.[1][2] The aldehyde functionality provides a synthetic handle for further elaboration, enabling the construction of novel compound libraries for structure-activity relationship (SAR) studies. This guide offers an in-depth comparison of the primary methodologies for the formylation of 2-ethylpyrimidine, focusing on the Vilsmeier-Haack reaction and Directed ortho-Metalation. It provides a critical analysis of their mechanisms, practical applications, and performance, supported by experimental insights to inform your selection of the most suitable reagent.

The Challenge of Pyrimidine Formylation

Pyrimidines are electron-deficient heterocycles, which can make direct electrophilic substitution, a common formylation strategy, challenging.[3] The choice of reagent and reaction conditions is therefore critical to achieve efficient and regioselective formylation. This guide will focus on the two most robust and widely applicable methods for this transformation.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and widely employed method for formylating electron-rich aromatic and heteroaromatic compounds.[1][4] It utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[4][5][6][7]

Mechanism of Action

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.[6][8]

  • Electrophilic Aromatic Substitution: The electron-deficient pyrimidine ring attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the desired aldehyde.[4][5][6]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrimidine 2-Ethylpyrimidine Pyrimidine->Iminium_Salt + Vilsmeier Reagent Aldehyde 2-Ethyl-5-formylpyrimidine Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Formylation of a 2-Alkylpyrimidine Derivative
  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by cooling a mixture of DMF (2.0 eq.) and a suitable solvent (e.g., benzene, dichloroethane, or o-xylene) to 0-5 °C.[9] Slowly add phosphorus oxychloride (1.0 eq.) dropwise while maintaining the temperature.[9]

  • Reaction: To a suspension of the 2-alkylpyrimidine (1.0 eq.) in the chosen solvent, add the freshly prepared Vilsmeier reagent dropwise with vigorous stirring.[9]

  • Heating: Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., 80 °C for benzene, 100 °C for o-xylene) for several hours (typically 5-7 hours).[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the starting material is consumed, cool the reaction mixture and carefully pour it onto crushed ice.[7][9] Stir the mixture overnight to ensure complete hydrolysis of the iminium salt.[9]

  • Isolation: The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent, followed by drying and concentration under reduced pressure.[7]

Scientist's Insight: Performance and Considerations

The Vilsmeier-Haack reaction is a powerful tool, but its success with electron-deficient pyrimidines depends heavily on the reaction conditions.

  • Advantages:

    • Cost-Effective: The reagents (DMF, POCl₃) are inexpensive and readily available.[1]

    • Scalable: The reaction is well-suited for large-scale synthesis.

  • Disadvantages:

    • Harsh Conditions: The use of POCl₃ and elevated temperatures can be incompatible with sensitive functional groups.

    • Regioselectivity: While formylation typically occurs at the electron-rich C-5 position of the pyrimidine ring, side reactions can occur. For substrates with hydroxyl groups, substitution of these groups with chlorine can be a competing pathway.[9]

    • Substrate Scope: The reaction is most efficient for aromatic compounds with electron-donating groups.[6] Electron-deficient substrates like 2-ethylpyrimidine may require more forcing conditions.

Method 2: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a highly regioselective method for the functionalization of aromatic and heteroaromatic compounds.[10][11][12] The strategy relies on a directing metalation group (DMG) which coordinates to a strong organolithium base, facilitating deprotonation at the adjacent ortho position.[11][13] The resulting aryllithium intermediate can then be quenched with an electrophile, such as DMF, to introduce a formyl group.[14]

Mechanism of Action
  • Directed Lithiation: In the case of 2-ethylpyrimidine, one of the ring nitrogen atoms acts as the directing group. It coordinates with an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous solvent like THF at low temperatures (-78 °C).[11][13] This coordination directs the deprotonation to the C-5 position, the most acidic proton ortho to the directing nitrogen, forming a 5-lithiated pyrimidine intermediate.

  • Electrophilic Quench: The highly nucleophilic aryllithium intermediate is then treated with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to form a tetrahedral intermediate.[14]

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes this intermediate to afford the 5-formylpyrimidine product.

DoM_Mechanism Directed ortho-Metalation (DoM) Mechanism cluster_0 Lithiation cluster_1 Formylation and Hydrolysis Pyrimidine 2-Ethylpyrimidine Lithiated_Intermediate 5-Lithiated Pyrimidine Pyrimidine->Lithiated_Intermediate + n-BuLi, THF, -78°C Tetrahedral_Intermediate Tetrahedral Intermediate Lithiated_Intermediate->Tetrahedral_Intermediate + DMF Lithiated_Intermediate->Tetrahedral_Intermediate Aldehyde 2-Ethyl-5-formylpyrimidine Tetrahedral_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of Directed ortho-Metalation for formylation.

Experimental Protocol: Lithiation and Formylation

The following is a general procedure for the formylation of an aromatic compound via lithiation, which can be adapted for 2-ethylpyrimidine.[14][15]

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the 2-ethylpyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere. If the substrate has poor solubility in THF, a co-solvent like diethyl ether or 1,2-dimethoxyethane (DME) might be considered.[16]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, typically 1.1-1.5 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous DMF (1.5-2.0 eq.) dropwise to the reaction mixture. Continue stirring at -78 °C for another 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Scientist's Insight: Performance and Considerations

DoM offers a powerful and highly selective alternative to classical electrophilic substitution.

  • Advantages:

    • High Regioselectivity: The directing effect of the pyrimidine nitrogen ensures formylation occurs almost exclusively at the C-5 position, minimizing the formation of isomers.[11][12]

    • Milder Quenching Conditions: The formylation step itself is typically rapid and occurs at low temperatures.

    • Functional Group Tolerance: This method can be more tolerant of certain functional groups that are sensitive to the harsh conditions of the Vilsmeier-Haack reaction.

  • Disadvantages:

    • Cryogenic Temperatures: The requirement for very low temperatures (-78 °C) can be a practical limitation for large-scale industrial processes.

    • Strong Base: n-BuLi is a highly pyrophoric and moisture-sensitive reagent that requires careful handling under strictly anhydrous and inert conditions.[15]

    • Substrate Limitations: The substrate must not contain acidic protons (e.g., -OH, -NH₂, -COOH) that would be deprotonated by the organolithium base before the desired C-H activation.

Comparative Summary

FeatureVilsmeier-Haack ReactionDirected ortho-Metalation (DoM)
Reagents POCl₃, DMFn-BuLi, DMF
Mechanism Electrophilic Aromatic SubstitutionDirected C-H Activation / Lithiation
Regioselectivity Good, but can have side reactionsExcellent, directed to C-5
Reaction Conditions 0 °C to reflux (80-100 °C)Cryogenic (-78 °C)
Key Advantages Cost-effective, scalableHigh regioselectivity, milder quench
Key Disadvantages Harsh conditions, lower selectivityRequires cryogenic temps, strong base
Best Suited For Large-scale synthesis of robust substratesHigh-purity synthesis of complex molecules

Other Potential Alternatives

While Vilsmeier-Haack and DoM are the primary choices, other formylation reactions exist, though their applicability to 2-ethylpyrimidine is less certain and likely less efficient.

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) and is typically effective only for highly electron-rich aromatics like phenols.[17][18] Its application to an electron-deficient pyrimidine would likely result in low to no yield.

  • Reimer-Tiemann Reaction: This method employs chloroform and a strong base and is also primarily used for the ortho-formylation of phenols.[19][20] The harsh basic conditions and the nature of the reactive intermediate (dichlorocarbene) make it unsuitable for many heterocyclic substrates.[19]

Conclusion

The choice between the Vilsmeier-Haack reaction and Directed ortho-Metalation for the formylation of 2-ethylpyrimidine depends on the specific requirements of the synthesis. For large-scale production where cost is a primary driver and the substrate can withstand the conditions, the Vilsmeier-Haack reaction offers a viable route. However, for research and development, particularly when high purity and precise regioselectivity are paramount for creating complex drug candidates, Directed ortho-Metalation is the superior method. Its ability to selectively functionalize the C-5 position provides a reliable and clean route to the desired 2-ethyl-5-formylpyrimidine intermediate, justifying the more stringent reaction conditions.

References

Safety Operating Guide

2-Ethylpyrimidine-5-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Ethylpyrimidine-5-carbaldehyde for Research Professionals

As a Senior Application Scientist, my primary objective extends beyond product application to fostering a culture of safety and responsibility within the laboratory. The proper management of chemical waste is a non-negotiable aspect of our work, safeguarding both researchers and the environment. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound, a key building block in modern synthetic chemistry.[1] By understanding the causality behind these procedures, we can ensure compliance and mitigate risk effectively.

Part 1: Hazard Profile and Pre-Disposal Assessment

Before any experiment begins, a robust disposal plan is required.[2] This begins with a thorough understanding of the reagent's hazard profile. This compound (CAS No. 205518-89-4) is an organic compound for which comprehensive toxicological and ecological data is not fully available.[3] Therefore, it must be handled with the prudence afforded to all novel or uncharacterized substances.

Key Known Hazards:

  • Irritation: The Safety Data Sheet (SDS) indicates the potential for skin, eye, and respiratory system irritation upon contact or inhalation.[4]

  • Reactivity: While stable under recommended storage conditions, it is incompatible with strong oxidizing agents and acids.[5] This information is critical for waste segregation to prevent dangerous reactions in the waste container.[6][7]

The foundational principle is to treat the compound as hazardous, necessitating a dedicated and clearly defined waste stream.

Part 2: The Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that each step logically follows from the previous one to create a closed loop of safe handling from bench to final disposal.

Step 1: Donning Mandatory Personal Protective Equipment (PPE)

Exposure prevention is the first line of defense. All handling and disposal operations require:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[3]

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile) are mandatory.[4]

  • Body Protection: A flame-resistant lab coat must be worn to prevent skin contact.[3]

  • Engineering Controls: All operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[4][8]

Step 2: Waste Segregation at the Point of Generation

Never mix chemical wastes unless compatibility is certain.[7] For this compound, establish a dedicated waste container at the point of use, known as a Satellite Accumulation Area (SAA).[6]

Table 1: Waste Stream Segregation

Waste TypeDescriptionCollection Container
Solid Waste Contaminated gloves, weighing paper, pipette tips, absorbent pads.Lined, puncture-resistant container clearly labeled for solid hazardous waste.[9]
Liquid Waste Solutions containing this compound.Compatible, leak-proof container (e.g., HDPE) with a screw-top cap.[7]
Empty Containers The original reagent bottle.To be decontaminated via triple-rinsing before disposal.[10][11]
Step 3: Container Management and Labeling

Proper container management is a critical regulatory and safety requirement.

  • Compatibility: Ensure the waste container is made of a material compatible with the chemical.[7] The original, empty reagent bottle is often the best choice for collecting compatible waste.[7][11]

  • Condition: The container must be in good condition, free of leaks or cracks.[10]

  • Closure: Keep the container closed at all times except when adding waste.[7][10] A funnel left in the opening is not considered a closed container.

  • Labeling: As soon as the first drop of waste is added, the container must be affixed with a "Hazardous Waste" label.[10] The label must include:

    • The full chemical name: "Waste this compound"

    • A list of all chemical constituents, including solvents.

    • The accumulation start date.

    • The relevant hazard warnings (e.g., "Irritant").

Step 4: Handling Special Waste Cases
  • Decontamination of Empty Containers: A container is not considered "empty" by regulatory standards until it has been properly decontaminated.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[10][11]

    • Collect this rinsate as hazardous waste in your designated liquid waste container.[10]

    • After air-drying in a fume hood, the triple-rinsed container can typically be disposed of as regular laboratory glassware, though institutional policies must be confirmed.[10][11]

  • Accidental Spill Cleanup:

    • Ensure proper PPE is worn before addressing the spill.[4]

    • Absorb the spill with an inert material like vermiculite or sand.[5]

    • Carefully collect the absorbed material and any contaminated debris using spark-proof tools.[3]

    • Place the collected material into your designated solid hazardous waste container.

    • Decontaminate the spill surface and dispose of cleaning materials as hazardous waste.

Part 3: Disposal Workflow and Final Disposition

The following diagram outlines the logical pathway for managing this compound waste from the laboratory bench to its final disposal.

DisposalWorkflow cluster_generation Point of Generation cluster_collection Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start Experiment Generates Waste (Solid or Liquid) container Add to Dedicated, Labeled Hazardous Waste Container start->container saa Store in Satellite Accumulation Area (SAA) container->saa check Container Full or >150 Days? saa->check check->saa No ehs Schedule Pickup with EHS or Licensed Contractor check->ehs Yes

Caption: Waste management workflow for this compound.

Once a waste container is full or has reached the institutional time limit (e.g., 150 days), a pickup must be scheduled with your organization's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[9] These professionals will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, typically via high-temperature incineration at an approved facility.[12][13]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethylpyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the journey of discovery begins with the safe and efficient handling of a diverse array of chemical entities. 2-Ethylpyrimidine-5-carbaldehyde, a key building block in medicinal chemistry, is one such compound. While its full toxicological profile is not yet extensively documented, a proactive and informed approach to personal protective equipment (PPE) is paramount. This guide provides a deep dive into the selection, use, and disposal of PPE for handling this compound, grounded in the principles of risk assessment and scientific best practices.

Understanding the Hazards: A Conservative Approach

For instance, the related compound 2-Propylpyrimidine-5-carbaldehyde is classified as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact.[3] Given the structural similarity, it is prudent to assume that this compound may also possess skin-sensitizing properties. Aldehyde functional groups, in general, can be irritating to the skin, eyes, and respiratory tract. Therefore, our PPE strategy must be designed to mitigate these potential risks.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all exercise. It is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. The quantity of the chemical, its physical form (solid or liquid), and the potential for aerosol generation are all critical factors to consider.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to PPE, it is essential to implement robust engineering and administrative controls. These are the most effective measures for minimizing exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control, especially when working with powders or volatile solutions.

  • Administrative Controls: Develop and strictly adhere to standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on the potential hazards and the required safety protocols.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling small quantities (<1g) of solid in a fume hood Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Chemical-resistant gloves (e.g., nitrile, neoprene).A standard laboratory coat.Not typically required if handled in a certified fume hood.
Handling larger quantities (>1g) of solid or any quantity outside of a fume hood Tightly fitting safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).A chemical-resistant laboratory coat or coveralls.A full-face respirator with appropriate cartridges if there is a risk of inhalation.[1]
Handling solutions of the compound Tightly fitting safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).A chemical-resistant laboratory coat or apron.A full-face respirator with appropriate cartridges if there is a risk of aerosolization.[1]
Accidental spill cleanup Tightly fitting safety goggles and a face shield.Double-gloving with chemical-resistant gloves.Impervious clothing or a chemical-resistant suit.A full-face respirator with appropriate cartridges.[1]

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use. The following step-by-step protocols are essential for minimizing the risk of contamination.

Donning (Putting On) PPE
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the laboratory coat or gown, ensuring it is fully buttoned or tied.

  • Respiratory Protection (if required): Perform a fit check on the respirator to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Select the appropriate chemical-resistant gloves and pull them on, ensuring they cover the cuffs of the lab coat.

Doffing (Taking Off) PPE

This is a critical step where cross-contamination can easily occur. Follow this sequence to minimize risk:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Unbutton or untie the lab coat, and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles from the back of your head.

  • Respiratory Protection (if worn): Remove the respirator from the back of your head.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Never dispose of contaminated PPE in the regular trash.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[1][2]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure cluster_emergency Emergency Response start Start: Handling this compound task Assess Task: - Quantity - Physical Form - Potential for Aerosolization start->task ppe_core Core PPE: - Safety Goggles - Lab Coat - Nitrile Gloves task->ppe_core Low Risk (e.g., small scale, in fume hood) ppe_enhanced Enhanced PPE: - Face Shield - Chemical-Resistant Gown - Double Gloves task->ppe_enhanced High Risk (e.g., large scale, potential splash) ppe_respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (Secondary) task->ppe_respiratory Inhalation Risk donning Donning Protocol ppe_core->donning ppe_enhanced->donning ppe_respiratory->donning handling Chemical Handling donning->handling doffing Doffing Protocol handling->doffing emergency Exposure Event handling->emergency If Exposure Occurs disposal Waste Disposal doffing->disposal first_aid First Aid Procedures emergency->first_aid medical Seek Medical Attention first_aid->medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylpyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Ethylpyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.